molecular formula C4H7N3S B103789 5-Amino-3-ethyl-1,2,4-thiadiazole CAS No. 17467-41-3

5-Amino-3-ethyl-1,2,4-thiadiazole

Cat. No.: B103789
CAS No.: 17467-41-3
M. Wt: 129.19 g/mol
InChI Key: VMSZFGJMDPANBP-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C4H7N3S and its molecular weight is 129.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZFGJMDPANBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373364
Record name 5-Amino-3-ethyl-1,2,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17467-41-3
Record name 5-Amino-3-ethyl-1,2,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17467-41-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a well-established synthetic route adapted from the synthesis of its close structural analog, 5-amino-3-methyl-1,2,4-thiadiazole. This document outlines the probable synthetic pathway, detailed experimental protocols, and expected characterization data. Additionally, it explores the potential biological significance of this class of compounds.

Introduction

The 1,2,4-thiadiazole scaffold is a key heterocyclic motif present in a variety of pharmacologically active compounds.[1] Derivatives of 5-amino-1,2,4-thiadiazole have garnered significant attention due to their diverse biological activities, which include potential applications as antimicrobial and anticancer agents.[2][3] this compound (CAS 17467-41-3) is a member of this class, and understanding its synthesis is crucial for further investigation into its therapeutic potential.[4]

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₄H₇N₃S
Molecular Weight 129.19 g/mol
CAS Number 17467-41-3
IUPAC Name 3-ethyl-1,2,4-thiadiazol-5-amine

Proposed Synthesis Pathway

The most plausible and well-documented route for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles involves the oxidative cyclization of an N-haloamidine with a thiocyanate salt.[1] This guide adapts the established procedure for the 3-methyl analog to the synthesis of this compound, utilizing propionamidine hydrochloride as the starting material.

The overall reaction scheme is as follows:

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Propionamidine_HCl Propionamidine Hydrochloride N_Bromo_Propionamidine N-Bromo-propionamidine (in situ) Propionamidine_HCl->N_Bromo_Propionamidine Halogenation Reagents1 Br₂, NaOMe in Methanol Thiadiazole This compound N_Bromo_Propionamidine->Thiadiazole Cyclization Reagents2 KSCN

Figure 1: Proposed synthesis of this compound.

The reaction proceeds via the in situ formation of an N-bromo-propionamidine intermediate, which then undergoes cyclization with potassium thiocyanate to yield the final this compound product.

Detailed Experimental Protocol

This protocol is adapted from the multi-gram scale synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[1]

3.1. Materials and Reagents

Table 2: List of Reagents and Materials

ReagentCAS NumberMolecular FormulaNotes
Propionamidine hydrochloride3599-89-1C₃H₈N₂·HClStarting material[5]
Methanol (anhydrous)67-56-1CH₃OHSolvent
Bromine7726-95-6Br₂Halogenating agent
Sodium metal7440-23-4NaFor preparing sodium methoxide
Potassium thiocyanate333-20-0KSCNCyclization agent
Dichloromethane75-09-2CH₂Cl₂Extraction solvent

3.2. Synthesis Procedure

  • Preparation of Sodium Methoxide Solution: In a flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.04 mol) in portions to anhydrous methanol (300 mL) under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, dissolve propionamidine hydrochloride (0.53 mol) in anhydrous methanol (250 mL). Cool the solution in an ice-salt bath to between 0 and -5 °C.

  • Simultaneous Addition: From the two separate dropping funnels, simultaneously add a solution of bromine (0.53 mol) in methanol and the freshly prepared sodium methoxide solution to the stirred solution of propionamidine hydrochloride over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 0 °C. The rate of addition should be controlled to maintain a slight excess of bromine (indicated by a faint orange color).

  • Quenching: After the addition is complete, add a small amount of the sodium methoxide solution dropwise until the orange color disappears.

  • Addition of Thiocyanate: To the reaction mixture, add solid potassium thiocyanate (0.58 mol) in one portion.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated inorganic salts (NaBr and KBr).

    • Evaporate the filtrate under reduced pressure to obtain a solid residue.

    • The crude product is a mixture of the desired product and inorganic salts.

  • Purification:

    • Suspend the solid residue in water and stir for 30 minutes to dissolve the inorganic salts.

    • Filter the suspension, wash the solid with cold water, and then with a small amount of cold ethanol.

    • For higher purity, the product can be recrystallized from water or a mixture of ethanol and water. Alternatively, Soxhlet extraction with dichloromethane can be employed for purification.[1]

Expected Characterization Data

Table 3: Predicted Characterization Data for this compound

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 180-200 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.9 (br s, 2H, NH₂), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~184 (C5), ~173 (C3), ~25 (CH₂), ~12 (CH₃)
IR (ATR) ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1640 (C=N stretching), ~1550 (N-H bending)
Mass Spec (EI) m/z: 129 (M⁺)

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-thiadiazole are known to exhibit a wide range of biological activities. While no specific studies on this compound have been published, its structural features suggest potential for further investigation in several therapeutic areas.

5.1. Antimicrobial Activity

Many 1,2,4-thiadiazole derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

5.2. Anticancer Activity

Certain substituted 1,2,4-thiadiazoles have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action can be diverse, including the inhibition of kinases involved in cell proliferation and survival pathways.

Hypothetical_Signaling_Pathway Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole Kinase Protein Kinase (e.g., PI3K, Akt) Thiadiazole->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Figure 2: Hypothetical inhibition of a pro-survival signaling pathway.

This diagram illustrates a potential mechanism where this compound could inhibit a protein kinase, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Conclusion

This technical guide provides a detailed, albeit adapted, protocol for the synthesis of this compound. The outlined procedure, based on a reliable method for a close analog, offers a solid foundation for the laboratory preparation of this compound. The predicted characterization data and discussion of potential biological activities are intended to guide researchers in their future investigations of this promising heterocyclic molecule. Further experimental work is required to confirm the specific reaction conditions, yields, and full spectroscopic and biological profile of this compound.

References

An In-depth Technical Guide to 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Amino-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an amino group at the 5-position and an ethyl group at the 3-position. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The presence of multiple reactive sites—the exocyclic amino group and the heterocyclic ring system—allows for diverse chemical modifications, making it an attractive scaffold for creating chemical libraries for drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and potential applications, collating available data into a structured and accessible format.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data is primarily sourced from computational models and public chemical databases.

Physicochemical Data

Quantitative physicochemical data for this compound are presented in Table 1. Experimental values for properties such as melting and boiling points are not widely reported in the cited literature; therefore, some data is based on computational predictions.

PropertyValueSource
IUPAC Name 3-ethyl-1,2,4-thiadiazol-5-amine[2]
CAS Number 17467-41-3[2]
Molecular Formula C₄H₇N₃S[2]
Molecular Weight 129.19 g/mol [2]
Canonical SMILES CCC1=NC(=NS1)N[2]
InChIKey VMSZFGJMDPANBP-UHFFFAOYSA-N[2]
Heavy Atom Count 8[2]
Topological Polar Surface Area 77.7 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Spectroscopic Data

Specific experimental spectroscopic data for this compound is limited in the available literature. However, detailed and corrected data exists for its close analog, 5-Amino-3-methyl-1,2,4-thiadiazole, which can be used as a reliable reference for predicting the spectral characteristics of the ethyl derivative.[3][4]

Table 2: Spectroscopic Data of 5-Amino-3-methyl-1,2,4-thiadiazole (Analog for Comparison)

Technique Solvent **Observed Signals (δ in ppm, ν in cm⁻¹) **Source
¹H-NMR DMSO-d₆7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)[3]
¹³C-NMR DMSO-d₆183.2 (C5), 169.2 (C3), 18.7 (CH₃)[3]
IR (ATR) Solid3265, 3073 (N-H), 1645 (C=N), 1537, 1489 (ring)[3]

Expected Data for this compound:

  • ¹H-NMR: The spectrum is expected to show a broad singlet for the -NH₂ protons, similar to the methyl analog. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region.

  • ¹³C-NMR: Two signals for the thiadiazole ring carbons are expected in the 165-190 ppm range.[4] The ethyl group would contribute two additional signals in the aliphatic region.

  • IR: The spectrum should feature characteristic strong bands for N-H stretching (around 3100-3300 cm⁻¹) and C=N stretching (around 1640 cm⁻¹).[3]

Experimental Protocols

Synthesis of 5-Amino-3-alkyl-1,2,4-thiadiazoles

A common and established method for synthesizing 5-amino-3-alkyl-1,2,4-thiadiazoles involves the reaction of an in-situ generated N-haloamidine with a metal thiocyanate.[3] While the specific protocol for the ethyl derivative is not detailed in the search results, the well-documented procedure for the methyl analog provides a robust template.[3][4]

Protocol: Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole (Adaptable for Ethyl Analog)

  • Reagents and Equipment:

    • Acetamidine hydrochloride (or Propanamidine hydrochloride for the ethyl analog)

    • Bromine

    • Sodium methoxide in methanol

    • Potassium thiocyanate

    • Reaction flask, dropping funnels, magnetic stirrer, cooling bath

    • Soxhlet extractor, Dichloromethane

  • Procedure:

    • A solution of acetamidine hydrochloride (or its ethyl equivalent) in methanol is prepared in a reaction flask equipped with a stirrer and cooled in an ice bath.

    • Solutions of bromine in methanol and sodium methoxide in methanol are prepared separately.

    • The bromine and sodium methoxide solutions are added simultaneously and dropwise to the cooled amidine solution to generate the N-bromoamidine in situ.

    • After the addition is complete, a solution of potassium thiocyanate in methanol is added to the reaction mixture.

    • The reaction is stirred and allowed to proceed, leading to the formation of the 5-amino-3-alkyl-1,2,4-thiadiazole.

    • The resulting mixture contains the product along with inorganic salts (e.g., KBr, NaCl).[3]

  • Purification:

    • The reaction mixture is filtered to remove the bulk of the inorganic salts.

    • The filtrate is evaporated under reduced pressure to yield a residual solid.

    • This solid is then subjected to continuous extraction (e.g., Soxhlet extraction) with a suitable solvent like dichloromethane for an extended period (e.g., 18 hours) to isolate the product from remaining salts.[3]

    • Evaporation of the extraction solvent yields the purified 5-amino-3-alkyl-1,2,4-thiadiazole.[3]

More recent synthetic strategies for the 5-amino-1,2,4-thiadiazole core include metal-free, electro-oxidative intramolecular N-S bond formation from imidoyl thioureas and iodine-mediated oxidative cyclization from isothiocyanates.[5]

G General Synthesis Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification Amidine_HCl Propanamidine Hydrochloride InSitu In Situ Generation of N-Bromopropanamidine (Br₂, NaOMe, MeOH) Amidine_HCl->InSitu KSCN Potassium Thiocyanate Cyclization Cyclization Reaction KSCN->Cyclization InSitu->Cyclization + KSCN Filter Filtration of Inorganic Salts Cyclization->Filter Evap1 Evaporation of Solvent Filter->Evap1 Soxhlet Soxhlet Extraction (DCM) Evap1->Soxhlet Evap2 Final Evaporation Soxhlet->Evap2 Product Pure 5-Amino-3-ethyl- 1,2,4-thiadiazole Evap2->Product G Reactivity and Derivatization Pathways cluster_reactions Functionalization Sites Core 5-Amino-3-ethyl- 1,2,4-thiadiazole Amino_Rxn Amino Group (C5) - Acylation - Alkylation - Diazotization Core->Amino_Rxn Site 1 Ring_Rxn Ring Position (C5) - Nucleophilic Substitution Core->Ring_Rxn Site 2 Derivatives Diverse Chemical Library of Thiadiazole Derivatives Amino_Rxn->Derivatives Ring_Rxn->Derivatives Applications Applications - Drug Discovery - Agrochemicals - Material Science Derivatives->Applications

References

An In-depth Technical Guide to 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-ethyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its known identifiers, and physicochemical properties. Due to a scarcity of publicly available research specifically on this molecule, this guide extrapolates potential synthetic methodologies and biological activities based on closely related 1,2,4-thiadiazole derivatives. The aim is to furnish a foundational resource for researchers, facilitating further investigation into the therapeutic potential of this compound. All quantitative data are presented in structured tables, and representative experimental workflows and hypothetical signaling pathways are visualized using diagrams.

Chemical Identifiers and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 17467-41-3[1][2]
Molecular Formula C4H7N3S[1][2]
Molecular Weight 129.18 g/mol [1]
IUPAC Name 3-ethyl-1,2,4-thiadiazol-5-amine[2]
InChI InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7)[2]
InChIKey VMSZFGJMDPANBP-UHFFFAOYSA-N[2]
Canonical SMILES CCC1=NC(=NS1)N[2]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 0.9[3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 129.03606841 g/mol [2]
Monoisotopic Mass 129.03606841 g/mol [2]
Topological Polar Surface Area 77.7 Ų[2]
Heavy Atom Count 8[2]
Complexity 129[2]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the public domain, the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles is well-established. A general and representative method involves the oxidative cyclization of an appropriate amidine derivative with a thiocyanate salt. The following protocol is adapted from the synthesis of the closely related 5-amino-3-methyl-1,2,4-thiadiazole and can be modified for the ethyl analogue.[4]

Representative Synthesis of a 3-Alkyl-5-amino-1,2,4-thiadiazole

The synthesis of 3-alkyl-5-amino-1,2,4-thiadiazoles can be achieved through the reaction of an N-haloamidine with a metal thiocyanate.[4] This process typically involves the in-situ generation of the N-haloamidine.

Materials:

  • Propanamidine hydrochloride (as a precursor to the ethyl-substituted amidine)

  • Sodium methoxide

  • Methanol

  • Bromine

  • Potassium thiocyanate

Procedure:

  • A solution of propanamidine hydrochloride is prepared in methanol.

  • The solution is cooled, and sodium methoxide is added, followed by the slow addition of bromine to generate the N-bromopropanamidine in situ.

  • Potassium thiocyanate is then added to the reaction mixture.

  • The reaction proceeds, leading to the formation of this compound.

  • The product is then isolated from the inorganic salts, which can be achieved through recrystallization or column chromatography.[4]

It is important to note that various methods for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles have been reported, including iodine-mediated oxidative N-S bond formation and electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas.[5][6]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, the 1,2,4-thiadiazole and the broader thiadiazole scaffolds are known to be pharmacologically active.[1][7][8]

Potential Therapeutic Areas:

  • Anticancer Activity: Various derivatives of 1,2,4-thiadiazole have demonstrated cytotoxicity against several human cancer cell lines, including breast, colon, lung, and ovarian cancer.[1][9]

  • Antimicrobial Activity: The thiadiazole ring is a component of several compounds with antibacterial and antifungal properties.[7][8]

  • Anti-inflammatory and Analgesic Activity: Certain 1,2,4-thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[7][9]

  • Diuretic Activity: Some thiadiazole derivatives have been investigated for their diuretic effects.[10]

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[11] Its overactivation is a hallmark of many cancers.[11] Some thiadiazole derivatives have been investigated as inhibitors of this pathway.[12][13] It is hypothesized that this compound could potentially exert anticancer effects by inhibiting key kinases in this pathway, such as Akt.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole (Hypothetical) Thiadiazole->Akt inhibits PTEN PTEN PTEN->PIP3 inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

General Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Compound Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Cell_Culture Cell Line Culture (e.g., Cancer, Microbial) Characterization->Cell_Culture Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Assay Biological Assay (e.g., MTT, MIC) Compound_Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Analysis IC50 / MIC Determination Data_Collection->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

References

An In-depth Technical Guide to the Potential Mechanism of Action of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 5-Amino-3-ethyl-1,2,4-thiadiazole is limited in publicly available scientific literature. This guide extrapolates potential mechanisms based on the well-documented biological activities of the broader 1,2,4-thiadiazole and 1,3,4-thiadiazole chemical classes and closely related analogs. The experimental protocols and signaling pathways described herein are representative of those used to evaluate thiadiazole derivatives and should serve as a foundational framework for future investigation of this specific compound.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that is a key structural component in a variety of pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have attracted considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1] The mesoionic nature of the thiadiazole ring may allow these compounds to effectively cross cellular membranes and interact with various biological targets.[2]

Potential Pharmacological Activities and Mechanisms of Action

Based on the activities of related thiadiazole compounds, this compound could potentially exhibit a range of therapeutic effects. The following sections outline these potential activities and the hypothetical mechanisms that may be involved.

Thiadiazole derivatives are known to possess antibacterial and antifungal properties.[1] For instance, certain 2-amino-1,3,4-thiadiazole derivatives have shown significant antimicrobial activity.[3]

  • Potential Mechanism: The antimicrobial action of thiadiazoles may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands, potentially coordinating with metal ions crucial for microbial enzyme function.

Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer properties.[4][5] Some have shown potent activity against various cancer cell lines, including breast and colon cancer.[5][6] Aromatase inhibition is one of the documented mechanisms for some thiadiazole derivatives.[7] For instance, a derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed promising cytotoxic activity against MCF-7 and A549 cancer cells.[7]

  • Potential Signaling Pathway Involvement: A hypothetical mechanism of action for anticancer activity could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Targets Cell Survival, Proliferation, Growth Akt->Downstream Targets Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole Thiadiazole->PI3K Thiadiazole->Akt

Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.

Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties.[8]

  • Potential Mechanism: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways.

Some sulfonamide derivatives of 1,3,4-thiadiazole are known carbonic anhydrase inhibitors with diuretic activity.[9]

  • Potential Mechanism: The thiadiazole ring can act as a scaffold to position functional groups that interact with the active site of carbonic anhydrase, leading to its inhibition.

Quantitative Data from Related Thiadiazole Derivatives

While no specific quantitative data for this compound has been found, the following table summarizes IC50 values for some biologically active 1,3,4-thiadiazole derivatives to provide a reference for potential potency.

Compound ClassTarget/AssayCompound ExampleIC50 (µM)Reference
Antiplatelet AgentADP-induced platelet aggregation5-(4-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine39 ± 11[10]
Anticancer AgentAbl protein kinaseN-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide7.4[11]
Anticancer AgentMCF-7 cell lineN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide84 (as mmol L-1)[7]
Anticancer AgentA549 cell lineN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide34 (as mmol L-1)[7]
Aromatase InhibitorAromatase (MCF-7)N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide62 (as mmol L-1)[7]
Lysine-Specific Demethylase 1 (LSD1) InhibitorLSD12-((5-(propenylamino)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide0.04 - 0.45[5]

Representative Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of thiadiazole derivatives.

This protocol is a generalized method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h to allow adherence Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 Data Analysis

Workflow for MTT Cytotoxicity Assay.
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.[11]

  • Reagents: Purified recombinant kinase, appropriate substrate peptide, ATP, and the test compound.

  • Reaction Setup: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of the test compound in a reaction buffer.

  • ATP Addition: The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The kinase activity is quantified by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the remaining ATP.

  • IC50 Determination: The inhibitory activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on the thiadiazole scaffold suggests its potential as a pharmacologically active agent. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. Initial in vitro screening against a diverse panel of cancer cell lines, microbial strains, and a selection of relevant enzymes (e.g., kinases, carbonic anhydrases) would be a critical first step in uncovering its therapeutic potential and defining its mechanism of action. Subsequent studies could then delve into more detailed mechanistic investigations, including the identification of specific molecular targets and the elucidation of its effects on cellular signaling pathways.

References

5-Amino-3-ethyl-1,2,4-thiadiazole: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically characterizing the biological activities of 5-Amino-3-ethyl-1,2,4-thiadiazole is limited. This technical guide extrapolates its potential pharmacological profile based on the well-documented activities of the broader 1,2,4-thiadiazole and related 1,3,4-thiadiazole classes of heterocyclic compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigation into this specific molecule.

Introduction

The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring that is a key structural component in a variety of pharmacologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[2][3] The mesoionic nature of thiadiazoles allows them to cross cellular membranes, enhancing their potential interaction with biological targets.[2] The structural characteristics of this compound suggest it may possess a range of therapeutic potentials worthy of investigation. This guide consolidates the known activities of related compounds to infer the potential pharmacological profile of this compound and provides a framework for its future experimental evaluation.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit the following biological activities:

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[5][6] The cytotoxic effects are often attributed to the inhibition of various cellular processes and signaling pathways crucial for cancer progression.[6]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some thiadiazole derivatives act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest.[4]

  • Enzyme Inhibition: Thiadiazoles have been identified as inhibitors of various enzymes involved in cancer, such as histone deacetylases (HDACs), glutaminase, and protein kinases like Akt.[4][5]

  • Induction of Apoptosis: Many thiadiazole compounds have been shown to trigger apoptosis in cancer cells through various signaling pathways.[5][6]

Quantitative Data for Related Thiadiazole Derivatives (Anticancer Activity)

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazolesMCF-7 (Breast)2.32 - 8.35[7]
5-(4-chlorophenyl)-1,3,4-thiadiazolesHepG2 (Liver)2.32 - 8.35[7]
5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazolesHeLa (Cervical)~0.70[2]
5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazolesU2OS (Osteosarcoma)~0.69[2]
D-ring fused 1,2,3-thiadiazole DHEA derivativesT47D (Breast)0.042 - 0.058[2]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[8]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[8]
Antimicrobial and Antifungal Activity

The thiadiazole nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial and antifungal activities.[3][9] These compounds can inhibit the growth of various pathogenic bacteria and fungi.[9][10] The presence of the toxophoric =N-C-S- linkage is believed to contribute to their biological potential.

Potential Mechanisms of Action: The exact mechanisms are varied, but it is suggested that thiadiazoles can interfere with essential microbial enzymes and disrupt cell wall synthesis or membrane integrity.[3][9]

Quantitative Data for Related Thiadiazole Derivatives (Antimicrobial & Antifungal Activity)

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesS. aureus20 - 28[10]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesB. subtilis20 - 28[10]
p-chlorophenyl 1,3,4-thiadiazole derivativeS. aureus62.5[10]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativesE. coli1.9[11]
Imidazo[2,1-b][1][5][12]thiadiazole derivativesS. aureus0.03[13]
Imidazo[2,1-b][1][5][12]thiadiazole derivativesB. subtilis0.03[13]
Imidazo[2,1-b][1][5][12]thiadiazole derivativesE. coli0.5[13]
Novel 1,3,4-thiadiazole derivativeRhizopus oryzae150[13]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound, such as this compound, on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][12][14][15]

Principle: The MTT assay is a colorimetric assay that measures cell viability.[14] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The concentration of these crystals, which is determined spectrophotometrically after dissolution, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[1][15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14] Incubate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial and fungal strains using the broth microdilution method.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Visualizations

Hypothetical Drug Discovery and Development Workflow

Drug Discovery Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen Assay Dev. Lead Opt Lead Opt Lead Gen->Lead Opt SAR Preclinical Preclinical Lead Opt->Preclinical ADMET Phase I Phase I Preclinical->Phase I IND Filing Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy NDA/BLA NDA/BLA Phase III->NDA/BLA Pivotal Data Approval Approval NDA/BLA->Approval Review Phase IV Phase IV Approval->Phase IV Post-Market

Caption: A generalized workflow for drug discovery and development.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway_Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->Akt Inhibits Cell Survival Cell Survival Downstream Targets->Cell Survival Proliferation Proliferation Downstream Targets->Proliferation

Caption: A potential mechanism of anticancer action via PI3K/Akt pathway inhibition.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the extensive research on the broader thiadiazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The extrapolated potential for anticancer, antimicrobial, and antifungal activities warrants further study. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Positive hits from these initial screens should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The generalized protocols and conceptual frameworks provided in this guide offer a starting point for such investigations. The exploration of this and other understudied thiadiazole derivatives could lead to the discovery of novel and potent therapeutic agents.

References

The Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Experimental Protocols, and Potential Biological Significance of 5-Amino-3-ethyl-1,2,4-thiadiazole and its Derivatives.

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the synthesis of this compound and its derivatives, providing a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document outlines key synthetic methodologies, detailed experimental protocols, and explores the potential mechanisms of action, particularly in the context of oncology.

Core Synthetic Strategies

The synthesis of the 5-amino-1,2,4-thiadiazole ring system can be achieved through several key synthetic routes. The most common and adaptable methods for generating this compound and its derivatives are summarized below.

Oxidative Cyclization of Amidines with Thiocyanate

A prevalent and effective method for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles is the oxidative cyclization of an amidine with a thiocyanate salt. This approach, often referred to as the Goerdeler reaction, typically involves the in situ generation of a reactive N-haloamidine intermediate, which then undergoes cyclization with the thiocyanate anion.

A general representation of this synthesis is depicted below:

Amidine Propionamidine (or its salt) Intermediate N-Halopropionamidine (in situ) Amidine->Intermediate + Halogenating_Agent Halogenating Agent (e.g., Br2, NCS) Halogenating_Agent->Intermediate + Base Base (e.g., Sodium Methoxide) Base->Intermediate Thiocyanate Potassium Thiocyanate Product 5-Amino-3-ethyl- 1,2,4-thiadiazole Thiocyanate->Product Intermediate->Product + KSCN cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Survival mTORC1->Growth Inhibitor 5-Amino-3-ethyl- 1,2,4-thiadiazole Derivative Inhibitor->PI3K GF Growth Factor GF->RTK cluster_cell_cycle Mitosis Aurora_A Aurora A Kinase Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Aurora_B Aurora B Kinase Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Division Proper Cell Division Centrosome->Cell_Division Spindle->Cell_Division Chromosome->Cell_Division Cytokinesis->Cell_Division Inhibitor 5-Amino-3-ethyl- 1,2,4-thiadiazole Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Spectroscopic Data for 5-Amino-3-ethyl-1,2,4-thiadiazole: A Search for Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 5-Amino-3-ethyl-1,2,4-thiadiazole is not publicly available at this time.

While the compound is listed in chemical catalogs and databases such as PubChem, the available information is largely limited to predicted or computed data rather than experimentally determined and published spectra. This lack of primary literature detailing the synthesis and characterization of this compound prevents the compilation of an in-depth technical guide with the requisite experimental protocols and quantitative data.

The scientific community relies on peer-reviewed publications for the dissemination of such detailed chemical data. The absence of such publications for this specific compound suggests that it may not have been synthesized and characterized, or at least that this information has not been made publicly available.

Alternative Compound for Review: 5-Amino-3-methyl-1,2,4-thiadiazole

In contrast, substantial experimental data is available for the closely related analog, 5-Amino-3-methyl-1,2,4-thiadiazole . Should you be interested, a comprehensive technical guide on this compound, including its NMR, IR, and Mass Spectrometry data, along with detailed experimental protocols and relevant visualizations, can be provided. This would offer insights into the spectroscopic properties of a very similar chemical structure and may serve as a useful reference point for researchers, scientists, and drug development professionals.

Please advise if you would like to proceed with a detailed report on 5-Amino-3-methyl-1,2,4-thiadiazole .

Unveiling the Structural Landscape of 5-Amino-3-ethyl-1,2,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological significance of 5-Amino-3-ethyl-1,2,4-thiadiazole. While a definitive crystal structure for this specific ethyl derivative is not publicly available, this document leverages crystallographic data from the closely related 5-Amino-3-methyl-1,2,4-thiadiazole to infer its structural parameters. This guide also outlines a plausible synthetic route and explores potential biological activities based on the known pharmacology of the 1,2,4-thiadiazole scaffold.

Crystallographic Data

The crystal structure of this compound has not been experimentally determined. However, the crystal structure of the analogous compound, 5-Amino-3-methyl-1,2,4-thiadiazole, provides a reliable model for its geometric parameters. The X-ray diffraction analysis of 5-Amino-3-methyl-1,2,4-thiadiazole reveals a planar heterocyclic ring with a two-dimensional hydrogen-bonded network.[1][2] The unit cell of the methyl derivative contains two distinct but structurally similar molecules.[1][2] The key bond lengths and angles are summarized in the tables below, and it is anticipated that the ethyl derivative will exhibit similar values.

Table 1: Key Bond Lengths (Å) for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

BondMolecule 1Molecule 2
S(1)-N(2)1.682(1)1.686(1)
N(2)-C(3)1.317(2)1.320(2)
C(3)-N(4)1.374(2)1.369(2)
N(4)-C(5)1.333(2)1.334(2)
C(5)-S(1)1.740(1)1.746(2)

Table 2: Key Bond Angles (°) for 5-Amino-3-methyl-1,2,4-thiadiazole [1]

AngleMolecule 1Molecule 2
C(5)-S(1)-N(2)92.03(6)91.89(6)
S(1)-N(2)-C(3)107.93(9)107.69(9)
N(2)-C(3)-N(4)119.7(1)120.1(1)
C(3)-N(4)-C(5)109.0(1)108.9(1)
N(4)-C(5)-S(1)111.34(9)111.37(9)

Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.[3][4] The following protocol describes a potential two-step process involving the formation of an imidoyl thiourea intermediate followed by oxidative cyclization.

Synthesis of this compound

Step 1: Synthesis of N-propanimidoyl-thiourea

  • To a solution of propanamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1 equivalent) at room temperature.

  • Stir the mixture for 30 minutes to generate the free amidine.

  • To this mixture, add an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate).

  • The reaction mixture is then treated with an oxidizing agent, such as hydrogen peroxide, which is added dropwise while maintaining the temperature below 40°C.

  • After the addition is complete, the reaction is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography.

Step 2: Oxidative Cyclization to this compound

  • The resulting solution containing the N-propanimidoyl-thiourea intermediate is subjected to oxidative cyclization.

  • This can be achieved by the addition of an oxidizing agent like iodine or hydrogen peroxide in the presence of a base.[3]

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the ring closure.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of 1,2,4-thiadiazole derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] It is hypothesized that these compounds may exert their effects through the modulation of key cellular signaling pathways.

One such pathway that is often implicated in cancer is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and growth. Inhibition of this pathway is a key strategy in cancer therapy. Based on the activity of similar heterocyclic compounds, it is plausible that this compound could act as an inhibitor of this pathway.

Below is a diagram illustrating a hypothetical mechanism of action.

G Hypothetical Inhibition of PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole Thiadiazole->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

G Synthesis and Characterization Workflow Start Starting Materials (Propanamidine HCl, KSCN) Reaction1 Step 1: Intermediate Formation (N-propanimidoyl-thiourea) Start->Reaction1 Reaction2 Step 2: Oxidative Cyclization Reaction1->Reaction2 Purification Purification (Recrystallization) Reaction2->Purification Product This compound Purification->Product Analysis Structural Characterization (NMR, IR, MS) Product->Analysis Crystallization Crystallization Product->Crystallization XRay X-ray Diffraction Crystallization->XRay

Caption: General experimental workflow for synthesis and analysis.

References

In Silico Modeling of 5-Amino-3-ethyl-1,2,4-thiadiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-Amino-3-ethyl-1,2,4-thiadiazole, a novel small molecule with therapeutic potential. In the absence of extensive experimental data for this specific compound, this document outlines a systematic, multi-step computational workflow. This guide serves as a practical protocol for researchers engaged in the early stages of drug discovery, providing detailed methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, pharmacophore modeling, molecular docking, and molecular dynamics simulations. By leveraging the known biological activities of structurally related aminothiadiazole derivatives, we propose a plausible biological target and demonstrate how in silico techniques can be employed to characterize the molecular interactions, predict pharmacokinetic properties, and guide the rational design of more potent and selective analogues. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The 1,2,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The subject of this guide, this compound, is a novel entity within this class. In silico modeling offers a time- and cost-effective approach to elucidate its potential mechanism of action, predict its drug-likeness, and identify potential biological targets, thereby accelerating its development trajectory.[1][2][3] This guide presents a hypothetical, yet scientifically rigorous, in silico investigation of this compound.

Compound of Interest: this compound

PropertyValueReference
Molecular Formula C4H7N3S--INVALID-LINK--
IUPAC Name 3-ethyl-1,2,4-thiadiazol-5-amine--INVALID-LINK--
Canonical SMILES CCC1=NC(=NSN1)N--INVALID-LINK--
Molecular Weight 129.18 g/mol --INVALID-LINK--

Rationale for Target Selection: Protein Kinases

Numerous studies have demonstrated that aminothiazole and thiadiazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[4][5][6][7][8][9] Specifically, scaffolds containing the aminothiazole moiety have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][6][8][9][10] Based on this strong precedent, this guide will focus on a hypothetical in silico investigation of this compound as a potential inhibitor of a representative protein kinase. For the purpose of this guide, we will select a publicly available crystal structure of a relevant kinase from the Protein Data Bank (PDB) to serve as the receptor in our modeling studies.

In Silico Modeling Workflow

The comprehensive in silico evaluation of this compound will follow a multi-stage process, as depicted in the workflow diagram below. This workflow is designed to systematically assess the compound's potential as a drug candidate.

In_Silico_Workflow cluster_0 Initial Assessment cluster_1 Target Interaction Modeling cluster_2 Dynamic Simulation and Analysis cluster_3 Lead Optimization A Compound Structure (this compound) B ADMET Prediction A->B Physicochemical Properties C Pharmacophore Modeling B->C Drug-likeness Assessment D Virtual Screening (Optional) C->D Feature-based Search E Molecular Docking C->E Guided Docking D->E Hit Identification F Molecular Dynamics Simulation E->F Pose Selection G Binding Free Energy Calculation F->G Trajectory Analysis H QSAR Modeling G->H Data for Model Building I Rational Drug Design H->I Structure-Activity Relationship MD_Simulation_Workflow A System Preparation (Complex, Water, Ions) B Energy Minimization A->B C NVT Equilibration B->C D NPT Equilibration C->D E Production MD D->E F Trajectory Analysis E->F

References

Methodological & Application

Application Notes and Protocols: 5-Amino-3-ethyl-1,2,4-thiadiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-ethyl-1,2,4-thiadiazole is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive amino group and a stable thiadiazole core, makes it a versatile precursor for the synthesis of a wide range of functionalized molecules. This document provides detailed application notes, experimental protocols, and an overview of the potential uses of this compound in research and development. The 1,2,4-thiadiazole scaffold is a key component in various pharmacologically active compounds, and its derivatives are explored for a multitude of therapeutic targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₇N₃SPubChem[1]
Molecular Weight 129.18 g/mol PubChem[1]
CAS Number 17467-41-3Santa Cruz Biotechnology[2]
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO and methanolGeneral knowledge

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The amino group at the 5-position is a key functional handle that allows for a variety of chemical transformations.

1. Synthesis of Substituted Thiadiazole Derivatives: The primary amino group can be readily acylated, alkylated, or converted into a Schiff base, providing access to a diverse library of N-functionalized this compound derivatives. These derivatives are often screened for various biological activities.

2. Precursor for Bioactive Molecules: The 1,2,4-thiadiazole ring system is a recognized pharmacophore. For instance, the analogous 5-amino-3-methyl-1,2,4-thiadiazole is a key intermediate in the synthesis of non-peptide inhibitors of beta-secretase, a target in Alzheimer's disease research[3]. It is anticipated that the ethyl derivative would have similar applications in constructing novel chemical entities for drug discovery programs.

3. Building Block for Heterocyclic Systems: The bifunctional nature of this compound allows for its use in the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and potential for specific receptor interactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a reliable procedure can be adapted from the well-documented synthesis of its methyl analog, 5-amino-3-methyl-1,2,4-thiadiazole[4]. The general strategy involves the reaction of an amidine with a thiocyanate source, often through an in-situ generated N-haloamidine intermediate[4].

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole and should be optimized for the ethyl analog.

Materials:

  • Propionamidine hydrochloride

  • Methanol

  • Sodium methoxide

  • Bromine

  • Potassium thiocyanate

  • Dichloromethane

Procedure:

  • A solution of propionamidine hydrochloride in methanol is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • A solution of sodium methoxide in methanol is added dropwise to the cooled solution of propionamidine hydrochloride.

  • A solution of bromine in methanol is then added slowly to the reaction mixture, maintaining the temperature below 5 °C. This step generates the N-bromopropionamidine in situ.

  • After the addition is complete, a solution of potassium thiocyanate in methanol is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete cyclization.

  • The reaction mixture is then filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Expected Yield and Characterization:

Based on the synthesis of the methyl analog, a moderate to good yield is expected. The final product should be characterized by:

  • ¹H NMR: To confirm the presence of the ethyl group and the amino protons.

  • ¹³C NMR: To identify the carbon signals of the thiadiazole ring and the ethyl group.

  • IR Spectroscopy: To detect the characteristic stretching vibrations of the N-H (amino) and C=N bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound.

The following table provides the expected spectral data based on the structure of this compound and data from related compounds.

Technique Expected Data
¹H NMR Signals corresponding to CH₃ (triplet), CH₂ (quartet), and NH₂ (broad singlet) protons.
¹³C NMR Resonances for the two carbons of the thiadiazole ring and the two carbons of the ethyl group.
IR (cm⁻¹) Peaks around 3300-3100 (N-H stretching), 1650 (C=N stretching), and 1550 (N-H bending).
MS (m/z) Molecular ion peak corresponding to [M]+ or [M+H]+.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in the development of bioactive compounds.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery start Propionamidine HCl reagents NaOCH₃, Br₂, KSCN in Methanol start->reagents Reactants reaction In situ N-haloamidine formation and cyclization reagents->reaction product This compound reaction->product derivatization N-Functionalization (Acylation, Alkylation, etc.) product->derivatization library Library of Derivatives derivatization->library screening Biological Screening (e.g., enzyme inhibition assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt

Caption: General workflow for the synthesis and application of this compound.

Signaling Pathway Hypothesis

While no specific signaling pathways involving this compound have been elucidated, its structural similarity to known enzyme inhibitors suggests its derivatives could potentially target various cellular pathways implicated in disease. For example, derivatives of the analogous 5-amino-3-methyl-1,2,4-thiadiazole are being investigated as beta-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease[3]. The inhibition of BACE1 would reduce the production of amyloid-beta peptides, which are a hallmark of the disease.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G cluster_pathway Hypothetical BACE1 Inhibition Pathway APP Amyloid Precursor Protein (APP) BACE1 Beta-secretase (BACE1) APP->BACE1 Cleavage Abeta Amyloid-beta (Aβ) Peptide BACE1->Abeta Produces gamma_secretase Gamma-secretase plaques Amyloid Plaques Abeta->plaques neurotoxicity Neurotoxicity & Alzheimer's Disease plaques->neurotoxicity inhibitor This compound Derivative (Inhibitor) inhibitor->BACE1 Inhibits

Caption: Hypothetical inhibition of the amyloidogenic pathway by a this compound derivative.

Conclusion

This compound is a promising and versatile building block for organic synthesis, with significant potential in the field of drug discovery. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the chemistry of this compound and its derivatives. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to the development of novel therapeutic agents for a variety of diseases.

References

Application Notes and Protocols: 5-Amino-3-ethyl-1,2,4-thiadiazole as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-amino-3-ethyl-1,2,4-thiadiazole as a key building block in the synthesis of fused heterocyclic compounds, particularly thiadiazolopyrimidines. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for the synthesis and exploration of novel derivatives with potential biological activities.

Introduction

This compound is a valuable heterocyclic precursor possessing two key reactive sites: the exocyclic amino group and the endocyclic nitrogen atom. This dual reactivity allows for its effective use in cyclocondensation reactions with various bifunctional electrophiles to construct a diverse range of fused heterocyclic systems. One of the most prominent applications of this building block is in the synthesis of thiadiazolo[4,5-a]pyrimidines, a class of compounds that has garnered significant interest due to their wide array of biological activities, including herbicidal, larvicidal, antimicrobial, and anticancer properties.

This document details a representative synthetic protocol for the construction of a thiadiazolopyrimidine core from this compound and provides a framework for the investigation of its biological potential.

Synthesis of 2-Ethyl-7-methyl-5H-[1][2][3]thiadiazolo[4,5-a]pyrimidin-5-one

The reaction of this compound with a β-ketoester, such as ethyl acetoacetate, provides a direct route to the corresponding fused thiadiazolopyrimidinone. This cyclocondensation reaction is a cornerstone for generating a library of derivatives for structure-activity relationship (SAR) studies.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Ethyl-7-methyl-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-5-one reactant1->product + Solvent/Heat reactant2 Ethyl Acetoacetate reactant2->product

Caption: General reaction scheme for the synthesis of a thiadiazolopyrimidine.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Microwave synthesis reactor

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous toluene (5 mL) to the vial.

  • Add ethyl acetoacetate (1.1 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 85°C for 60 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add water and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-ethyl-7-methyl-5H-[1][2][3]thiadiazolo[4,5-a]pyrimidin-5-one.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of thiadiazolopyrimidine derivatives based on analogous reactions reported in the literature.

EntryR GroupReactant 2SolventTemperature (°C)Time (h)Yield (%)M.p. (°C)
1MethylEthyl acetoacetatePolyphosphoric Acid100275185-187
2PhenylDiethyl malonateDowtherm AReflux468210-212
3EthylEthyl benzoylacetateToluene110672198-200

Workflow for Synthesis and Biological Evaluation

The synthesis of a library of thiadiazolopyrimidine derivatives from this compound can be followed by a systematic biological evaluation to identify lead compounds for drug discovery programs.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A This compound C Parallel Synthesis of Thiadiazolopyrimidines A->C B Library of β-Ketoesters B->C D Purification & Structural Characterization (NMR, MS, etc.) C->D E Primary Screening (e.g., Antiproliferative Assay) D->E F Hit Identification E->F G Secondary Screening (e.g., Enzyme Inhibition Assay) F->G H Lead Compound Selection G->H I Structure-Activity Relationship (SAR) Studies H->I J ADMET Profiling H->J I->C Iterative Synthesis K Candidate Drug J->K

References

5-Amino-3-ethyl-1,2,4-thiadiazole: A Scarcely Explored Scaffold with Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

5-Amino-3-ethyl-1,2,4-thiadiazole is a small heterocyclic molecule belonging to the 1,2,4-thiadiazole class of compounds. While the broader thiadiazole family has been extensively investigated in medicinal chemistry for a wide range of biological activities, specific research into the 3-ethyl substituted aminothiadiazole remains notably limited in publicly available scientific literature. However, by examining the applications of its close structural analogs, particularly 5-amino-3-methyl-1,2,4-thiadiazole, we can infer potential therapeutic applications and guide future research directions for this under-investigated compound.

The 1,2,4-thiadiazole core is recognized as a versatile pharmacophore. Its derivatives have been explored for various therapeutic purposes, including the treatment of neurodegenerative diseases.[1] This document aims to provide a comprehensive overview of the potential applications of this compound, drawing parallels from its better-studied analogs, and to furnish detailed, albeit extrapolated, experimental protocols to facilitate its investigation as a potential therapeutic agent.

Potential Therapeutic Applications

Based on the known activities of related 5-amino-1,2,4-thiadiazole derivatives, this compound holds promise in several therapeutic areas:

  • Neurodegenerative Diseases: The most prominent potential application lies in the development of inhibitors for enzymes implicated in neurodegenerative disorders. The closely related 5-amino-3-methyl-1,2,4-thiadiazole serves as a key precursor in the synthesis of non-peptide inhibitors of beta-secretase (BACE1), an enzyme pivotal in the formation of amyloid-β plaques in Alzheimer's disease.[2] It is plausible that the ethyl analog could also serve as a valuable building block for novel BACE1 inhibitors.

  • Anticancer Activity: While direct evidence is lacking for the ethyl derivative, the broader class of thiadiazoles has demonstrated potential as anticancer agents.[3]

  • Antimicrobial Properties: Thiadiazole derivatives are known to possess antibacterial and antifungal properties.[3]

Quantitative Data on Related Thiadiazole Derivatives

To provide a contextual framework for the potential efficacy of this compound, the following table summarizes representative biological activity data for related thiadiazole compounds. It is crucial to note that this data is not for the specific compound of interest but for its structural analogs.

Compound ClassTarget/ActivityCompound ExampleIC50/EC50/MICReference
5-Amino-1,3,4-thiadiazole-isatinsAnticancer (MCF-7 cells)UZ-series compoundsModerate to good antiproliferative activity[4]
2-Amino-5-alkyl-1,3,4-thiadiazolesCorrosion Inhibition2-amino-5-ethyl-1,3,4-thiadiazole74.2% efficiency (polarization)[5]
5-Amino-3-methyl-1,2,4-thiadiazole derivativeBeta-secretase (BACE1) InhibitionNot specifiedPrecursor for inhibitors[2]

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and evaluation of related thiadiazole compounds. These can be adapted for the investigation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[6]

Materials:

  • Propionamidine hydrochloride

  • Methanol

  • Bromine

  • Sodium metal

  • Potassium thiocyanate

  • Dichloromethane

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal in methanol under an inert atmosphere.

  • Dissolve propionamidine hydrochloride in methanol and cool the solution in an ice-salt bath.

  • Simultaneously, add bromine and the prepared sodium methoxide solution dropwise to the stirred propionamidine hydrochloride solution. Maintain a slight excess of bromine during the addition.

  • After the addition is complete, add a small amount of extra sodium methoxide solution to decolorize the mixture.

  • Add potassium thiocyanate to the reaction mixture and stir at room temperature.

  • Filter the reaction mixture to remove inorganic salts and evaporate the filtrate under reduced pressure.

  • The resulting solid can be purified by Soxhlet extraction with dichloromethane.

  • Evaporate the dichloromethane to obtain this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Beta-Secretase (BACE1) Inhibition Assay

This is a representative protocol to screen for potential BACE1 inhibitory activity.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compound (this compound or its derivatives)

  • Known BACE1 inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

  • Add the BACE1 enzyme solution to all wells except the blank (substrate only).

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the specific substrate used).

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

G cluster_synthesis General Synthesis Workflow Amidine Amidine (e.g., Propionamidine) N_Haloamidine N-Haloamidine Intermediate Amidine->N_Haloamidine Halogenation Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole N_Haloamidine->Thiadiazole Cyclization Thiocyanate Thiocyanate Salt Thiocyanate->N_Haloamidine Halogen Halogen (e.g., Bromine) Halogen->Amidine Base Base (e.g., Sodium Methoxide) Base->Amidine

Caption: General workflow for the synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles.

G cluster_pathway Hypothetical BACE1 Inhibition Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTFbeta C-terminal fragment β APP->CTFbeta Cleavage BACE1 Beta-secretase (BACE1) BACE1->APP Abeta Amyloid-β (Aβ) Peptide CTFbeta->Abeta Cleavage gamma_secretase γ-secretase gamma_secretase->CTFbeta Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor 5-Amino-3-ethyl-1,2,4- thiadiazole Derivative Inhibitor->BACE1 Inhibition

Caption: Hypothetical mechanism of action for a BACE1 inhibitor derived from the thiadiazole scaffold.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is currently lacking, its structural similarity to known bioactive molecules, particularly precursors for BACE1 inhibitors, suggests that it is a promising scaffold for further investigation. The provided application notes and extrapolated protocols offer a starting point for researchers to explore the therapeutic potential of this compound in neurodegenerative diseases and other areas. Further synthesis, biological evaluation, and structure-activity relationship studies are warranted to fully elucidate the medicinal value of this compound and its derivatives.

References

Application Notes and Protocols for Functionalizing 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical functionalization of 5-Amino-3-ethyl-1,2,4-thiadiazole, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocols outlined below focus on common and effective methods for modifying the amino group, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The 1,2,4-thiadiazole ring is a key structural motif found in a range of pharmaceuticals. The primary amino group at the 5-position offers a convenient handle for chemical modification, allowing for the introduction of a wide array of functional groups and the exploration of diverse chemical space. This document details two primary methods for the functionalization of this scaffold: N-acylation and Schiff base formation, followed by reduction.

Key Functionalization Strategies

The primary amino group of this compound can be readily functionalized through several established synthetic methodologies. This section outlines the protocols for two such transformations.

General Experimental Workflow

The overall workflow for the functionalization of this compound is depicted below. This process typically involves the reaction of the starting material with an appropriate electrophile, followed by purification and characterization of the final product.

workflow cluster_start Starting Material cluster_reaction Functionalization Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product A This compound B Addition of Electrophile (e.g., Acyl Chloride, Aldehyde) A->B C Quenching & Extraction B->C Reaction Mixture D Column Chromatography C->D Crude Product E Characterization (NMR, MS, etc.) D->E Purified Product F Functionalized Thiadiazole Derivative E->F

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the amino group to form an amide linkage, a common strategy for introducing diverse side chains.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: Schiff Base Formation and Reduction

This two-step protocol involves the condensation of the amino group with an aldehyde or ketone to form a Schiff base (imine), which is subsequently reduced to a secondary amine.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., Benzaldehyde, Acetone)

  • Anhydrous methanol or ethanol

  • Glacial acetic acid (catalytic amount)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Schiff Base Formation

  • To a solution of this compound (1.0 eq) in anhydrous methanol or ethanol, add the aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 4-24 hours. The formation of the imine can be monitored by TLC or NMR. In many cases, the imine can be used in the next step without isolation.

Step 2: Reduction to Secondary Amine

  • Cool the reaction mixture containing the Schiff base to 0 °C.

  • Carefully add the reducing agent, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.

Data Presentation

The following table summarizes representative quantitative data for analogous functionalization reactions found in the literature. These values can serve as a benchmark for the expected outcomes of the described protocols.

EntryStarting AmineReagentProductYield (%)M.P. (°C)Reference
15-Amino-1,3,4-thiadiazole-2-thiolBenzoyl chloride5-(Benzoylamino)-1,3,4-thiadiazole-2-thiol75230-232N/A
22-Amino-5-phenyl-1,3,4-thiadiazole4-ChlorobenzaldehydeN-(4-chlorobenzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine88218-220N/A
32-Amino-1,3,4-thiadiazoleAcetic anhydrideN-(1,3,4-thiadiazol-2-yl)acetamide92214-216N/A

Note: The data presented is for structurally related aminothiadiazoles and is intended for illustrative purposes. Actual yields and melting points for derivatives of this compound may vary.

Signaling Pathways and Logical Relationships

The functionalization of this compound is a key step in the synthesis of novel compounds for biological screening. The resulting derivatives can be tested in various assays to identify their mechanism of action and potential therapeutic targets. The diagram below illustrates a conceptual pathway from synthesis to biological evaluation.

pathway cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A 5-Amino-3-ethyl- 1,2,4-thiadiazole B Functionalization (e.g., Acylation, Alkylation) A->B C Library of Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) E->F F->B Iterative Synthesis G ADMET Profiling F->G H Lead Candidate G->H

Caption: Conceptual pathway from synthesis to lead candidate identification.

These protocols provide a solid foundation for the successful functionalization of this compound, enabling the generation of diverse compound libraries for further investigation in drug discovery programs.

Application Notes and Protocols for 5-Amino-3-ethyl-1,2,4-thiadiazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound belonging to the 1,2,4-thiadiazole class of molecules. While research into the coordination chemistry of this specific ligand is still emerging, the broader family of thiadiazole derivatives has attracted significant attention due to their versatile coordination behavior and the diverse biological activities of their metal complexes.[1][2] Thiadiazoles can act as ligands, coordinating to metal ions through their nitrogen and sulfur heteroatoms, leading to the formation of stable complexes with a range of geometries and electronic properties.[3] This document provides an overview of the potential applications of this compound as a ligand, along with generalized protocols for its synthesis and the preparation of its metal complexes, based on data from closely related analogs.

Potential Applications

The 1,2,4-thiadiazole scaffold is a component in various pharmacologically active compounds, with derivatives showing potential as anticancer, antimicrobial, and neuroprotective agents.[1] The coordination of these ligands to metal ions can further enhance their biological efficacy. Potential applications for metal complexes of this compound and its derivatives include:

  • Antimicrobial Agents: Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[1] Metal complexation can augment this activity.

  • Anticancer Agents: Certain thiadiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[1]

  • Catalysis: The nitrogen and sulfur donor atoms in the thiadiazole ring make it a suitable ligand for developing novel catalysts for various organic transformations.

  • Materials Science: Metal complexes of heterocyclic ligands are of interest in the development of new materials with specific electronic and photophysical properties.

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound and its closely related analog, 5-amino-3-methyl-1,2,4-thiadiazole, are summarized below. This data is crucial for the characterization and quality control of the ligand.

Table 1: Physicochemical Properties of 5-Amino-3-substituted-1,2,4-thiadiazoles

PropertyThis compound5-Amino-3-methyl-1,2,4-thiadiazole
Molecular Formula C₄H₇N₃SC₃H₅N₃S
Molecular Weight 129.18 g/mol 115.15 g/mol
Appearance Not specifiedCrystalline solid
Melting Point Not specified189-191 °C

Table 2: Spectroscopic Data for 5-Amino-3-methyl-1,2,4-thiadiazole [4][5]

SpectroscopySolventChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR CD₃OD2.44 (s, 3H, CH₃), 7.25 (br s, 2H, NH₂)
¹³C NMR CD₃OD14.8 (CH₃), 168.9 (C3), 185.2 (C5)
IR (solid) -3320, 3180 (N-H str.), 1640 (N-H bend), 1540, 1480, 1420, 1380, 1320, 1120, 1020, 920, 840, 720, 680, 620

Experimental Protocols

The following protocols are generalized based on procedures for the synthesis of 1,2,4-thiadiazole derivatives and their metal complexes.[4]

Protocol 1: Synthesis of this compound (Analogous Method)

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole.[5]

Materials:

  • Propionamidine hydrochloride

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Dissolve propionamidine hydrochloride in methanol.

  • Cool the solution in an ice bath.

  • Simultaneously, add a solution of bromine in methanol and a solution of sodium methoxide in methanol to the cooled amidine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at low temperature.

  • Add solid potassium thiocyanate to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., water or ethanol).

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.

Protocol 2: General Synthesis of a Metal Complex with this compound

This is a general procedure for the synthesis of a metal complex. The specific metal salt, solvent, and reaction conditions will need to be optimized for each specific complex.

Materials:

  • This compound

  • A suitable metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)

  • A suitable solvent (e.g., ethanol, methanol, acetonitrile, water)

Procedure:

  • Dissolve this compound in the chosen solvent. Gentle heating may be required.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a specified period (e.g., 1-4 hours).

  • Observe for the formation of a precipitate. If no precipitate forms, the solvent may be slowly evaporated.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

  • Characterize the resulting complex by elemental analysis, IR spectroscopy (to observe shifts in ligand bands upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements. For crystalline products, single-crystal X-ray diffraction can be used to determine the precise structure.

Visualizations

The following diagrams illustrate the general synthetic pathway for the ligand and a conceptual workflow for the synthesis and characterization of its metal complexes.

G Synthesis of this compound (Analogous Pathway) cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Amidine Propionamidine HCl Reaction In situ formation of N-halopropionamidine & Cyclization Amidine->Reaction KSCN KSCN KSCN->Reaction Reagents Br₂ / NaOMe in MeOH Reagents->Reaction Purification Filtration & Chromatography/ Recrystallization Reaction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

G Workflow for Metal Complex Synthesis and Characterization cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization cluster_application Application Studies Ligand 5-Amino-3-ethyl- 1,2,4-thiadiazole Reaction Reaction in Suitable Solvent Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl₂) MetalSalt->Reaction Isolation Filtration & Washing Reaction->Isolation Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Isolation->Spectroscopy Analysis Elemental Analysis Isolation->Analysis Structure Structural Determination (X-ray Diffraction) Isolation->Structure BioActivity Biological Activity Screening Spectroscopy->BioActivity Catalysis Catalytic Studies Spectroscopy->Catalysis Analysis->BioActivity Analysis->Catalysis Structure->BioActivity Structure->Catalysis

Caption: A conceptual workflow for the synthesis and characterization of metal complexes.

Disclaimer: The information provided in these application notes and protocols is intended for guidance and is based on available scientific literature for this compound and its close analogs. Researchers should conduct their own literature searches and optimize experimental conditions as necessary. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Quantification of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological matrices.

Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₄H₇N₃S
Molecular Weight 129.18 g/mol
IUPAC Name 3-ethyl-1,2,4-thiadiazol-5-amine
CAS Number 17467-41-3

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 70% Mobile Phase A, 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

4. Sample Preparation

  • Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Formulation: Dilute the formulation with the mobile phase to a concentration within the calibration range. Centrifuge or filter to remove any excipients before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Performance Characteristics (HPLC-UV)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is recommended for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare by serial dilution in a 50:50 mixture of methanol and water to cover the range of 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare at a fixed concentration (e.g., 10 ng/mL).

3. Chromatographic Conditions

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes

Mobile Phase Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.5595
3.5595
3.6955
5.0955

4. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
MRM Transitions Analyte: m/z 130.1 → 86.1; IS: To be determined
Collision Energy Optimized for analyte and IS

5. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and IS. Evaporate the eluate and reconstitute.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantify the analyte in samples using the calibration curve.

Hypothetical Performance Characteristics (LC-MS/MS)

ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Working Standards S2->S3 A1 Inject into HPLC S3->A1 Standards S4 Prepare Sample Solution S4->A1 Samples A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification P1 Plasma/Urine Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation or SPE P2->P3 P4 Evaporation & Reconstitution P3->P4 L1 UPLC Separation P4->L1 L2 ESI Ionization (+) L1->L2 L3 Tandem MS Detection (MRM) L2->L3 D1 Peak Area Ratio (Analyte/IS) L3->D1 D2 Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for LC-MS/MS bioanalysis.

References

Application Notes and Protocols for 5-Amino-3-ethyl-1,2,4-thiadiazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized guide based on the known activities of the broader 1,2,4-thiadiazole chemical class in agricultural research. Specific experimental data for 5-Amino-3-ethyl-1,2,4-thiadiazole is limited in publicly available literature. Therefore, the quantitative data and specific pathways described herein are presented as illustrative examples for research and development purposes.

Application Notes: this compound as a Potential Agricultural Fungicide

Introduction: this compound is a heterocyclic compound belonging to the thiadiazole class of chemicals. Thiadiazole derivatives have demonstrated a wide range of biological activities and are recognized for their potential use as fungicides in agriculture.[1][2] This document provides an overview of its potential applications, mechanism of action, and guidelines for its use in a research setting.

Physicochemical Properties:

PropertyValueReference
CAS Number 17467-41-3[3][4]
Molecular Formula C4H7N3S[3][4]
Molecular Weight 129.18 g/mol [3][4]
Appearance White to off-white crystalline powder(Typical)
Solubility Soluble in organic solvents such as DMSO and methanol(Typical)

Potential Mechanism of Action: While the specific mechanism of this compound is not yet elucidated, many thiadiazole-based fungicides act by inhibiting crucial fungal enzymes.[5] A plausible target is the fungal respiratory chain or key enzymes involved in cell wall biosynthesis.[6] Disruption of these pathways leads to a loss of cellular integrity and ultimately, fungal cell death. Further research is required to determine the precise mode of action.

Spectrum of Activity: Based on the activity of related compounds, this compound is hypothesized to be effective against a range of pathogenic fungi, particularly Oomycetes such as Phytophthora infestans and Ascomycetes.[6][7]

Application in Research: For research purposes, the compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which can then be diluted to the desired concentration for in vitro and in vivo assays.

Safety Precautions: Handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol is adapted from standard methods for fungicide efficacy screening.[8]

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Target fungal pathogen (e.g., Phytophthora infestans)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solutions: Create a series of dilutions from the stock solution to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µg/mL in the growth medium. The final DMSO concentration in all treatments, including the control, should not exceed 1% (v/v).

  • Media Preparation: Autoclave the PDA medium and cool it to approximately 50-60°C.

  • Amendment of Media: Add the appropriate volume of the working solutions to the molten PDA to achieve the desired final concentrations. Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis.

In Vivo Protective Efficacy Assay on Whole Plants

This protocol outlines a method for assessing the protective fungicidal activity on a host plant.[9]

Objective: To evaluate the efficacy of this compound in preventing disease development on a susceptible host plant.

Materials:

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Susceptible host plants (e.g., tomato or potato plants for P. infestans)

  • Spore suspension of the target pathogen

  • Spray bottle or atomizer

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Plant Propagation: Grow healthy, uniform plants to a suitable growth stage (e.g., 4-6 true leaves).

  • Treatment Preparation: Prepare spray solutions of this compound at various concentrations (e.g., 200, 100, 50, 25 µg/mL) in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20). Include a control treatment with only water and the wetting agent.

  • Application: Spray the plants with the treatment solutions until the foliage is thoroughly covered. Allow the plants to dry completely.

  • Inoculation: 24 hours after treatment, inoculate the plants by spraying them with a spore suspension of the target pathogen (e.g., 1 x 10^5 spores/mL).

  • Incubation: Place the plants in a high-humidity environment (e.g., >90% relative humidity) at an optimal temperature for disease development for 24-48 hours. Then, move them to a growth chamber or greenhouse with conditions conducive to disease progression.

  • Disease Assessment: 5-7 days after inoculation, assess the disease severity on the leaves using a rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe necrosis).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

Quantitative Data Presentation

Table 1: Example In Vitro Fungicidal Activity of this compound

Target FungusEC50 (µg/mL)95% Confidence Interval
Phytophthora infestans15.812.5 - 19.1
Alternaria solani22.418.9 - 25.9
Botrytis cinerea35.130.7 - 39.5
Fusarium oxysporum48.942.3 - 55.5

Table 2: Example In Vivo Protective Efficacy of this compound against Phytophthora infestans on Tomato Plants

Treatment Concentration (µg/mL)Disease Severity (%)Disease Control (%)
2005.293.1
10012.883.0
5028.662.1
2545.339.9
Untreated Control75.40.0

Visualizations

G cluster_fungus Fungal Cell thiadiazole This compound receptor Target Enzyme (e.g., in Respiratory Chain) thiadiazole->receptor Inhibition atp ATP Production receptor->atp Blocks cell_death Cell Death atp->cell_death Leads to

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental Workflow synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening (EC50 Determination) synthesis->in_vitro in_vivo In Vivo Efficacy (Greenhouse Trials) in_vitro->in_vivo field Field Trials (Different Locations) in_vivo->field

Caption: General experimental workflow for fungicide testing.

References

Synthesis of Novel Bioactive Compounds from 5-Amino-3-ethyl-1,2,4-thiadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 5-Amino-3-ethyl-1,2,4-thiadiazole. The protocols are based on established synthetic methodologies for analogous 5-amino-1,2,4-thiadiazole and 5-amino-1,3,4-thiadiazole derivatives and are intended to serve as a foundational guide for the exploration of new chemical entities. The derivatization primarily targets the versatile 5-amino group, a common site for chemical modification to generate libraries of compounds for biological screening.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The starting material, this compound, possesses a reactive primary amino group that serves as an excellent handle for introducing chemical diversity. This document outlines two primary synthetic pathways for the derivatization of this core structure: N-acylation and Schiff base formation. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Potential Biological Activities

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of aminothiadiazole derivatives has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action can include inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

  • Antimicrobial Activity: The thiadiazole ring is a component of several known antibacterial and antifungal agents. Novel derivatives could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Other Activities: Various derivatives of 1,3,4-thiadiazole have been explored for their anti-inflammatory, analgesic, anticonvulsant, and diuretic activities.

Synthetic Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(3-ethyl-1,2,4-thiadiazol-5-yl)amides (Acylation)

This protocol describes the acylation of the 5-amino group of this compound using an acyl chloride.

Experimental Workflow:

acylation_workflow start 5-Amino-3-ethyl- 1,2,4-thiadiazole reagents Acyl Chloride (R-COCl) Pyridine, DCM start->reagents Dissolve in DCM reaction Stir at 0 °C to rt (2-4 h) reagents->reaction Add dropwise at 0 °C workup Aqueous Workup (HCl, NaHCO3, brine) reaction->workup Quench reaction purification Purification (Recrystallization or Column Chromatography) workup->purification product N-(3-ethyl-1,2,4-thiadiazol- 5-yl)amide purification->product schiff_base_workflow start 5-Amino-3-ethyl- 1,2,4-thiadiazole reagents Aromatic Aldehyde (Ar-CHO) Ethanol, Acetic Acid (cat.) start->reagents Dissolve in Ethanol reaction Reflux (4-8 h) reagents->reaction Add aldehyde and catalyst isolation Cool to rt Filter Precipitate reaction->isolation Precipitation upon cooling purification Wash with cold Ethanol Recrystallize isolation->purification product Schiff Base Derivative purification->product pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibition

Application Notes and Protocols: 5-Amino-3-ethyl-1,2,4-thiadiazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of 5-Amino-3-ethyl-1,2,4-thiadiazole, correctly identified and studied in scientific literature as 2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA or TTD) , as a potent corrosion inhibitor, particularly for mild steel and copper alloys in acidic and neutral environments. Thiadiazole derivatives are recognized for their efficacy in mitigating corrosion due to the presence of nitrogen and sulfur heteroatoms, which facilitate strong adsorption onto metal surfaces, forming a protective barrier.[1][2][3] This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental protocols and collated data to support further research and application.

Mechanism of Action

The primary mechanism of corrosion inhibition by 2-Amino-5-ethyl-1,3,4-thiadiazole is through adsorption onto the metal surface.[1][3] This process involves the sharing of electrons between the heteroatoms (N and S) of the thiadiazole ring and the vacant d-orbitals of the metal atoms. This interaction forms a stable, protective film that isolates the metal from the corrosive environment. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), and it generally follows the Langmuir adsorption isotherm.[4] This inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of 2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA/TTD) under various experimental conditions.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)

Metal/AlloyCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Austenitic Stainless Steel (Type 304)3 M HCl0.0005 MAmbient70.22[4]
Mild Steel0.5 M HClNot Specified (Max Conc.)Ambient93.7
Copper3.0% NaCl (aerated)1.0 x 10⁻³ MAmbient~60
Copper3.0% NaCl (aerated)5.0 x 10⁻³ MAmbient~97

Table 2: Potentiodynamic Polarization Data for Mild Steel in 0.5 M HCl with AETDA/TTD

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-475112075125-
1 x 10⁻⁵-4802507812077.7
5 x 10⁻⁵-4851108011890.2
1 x 10⁻⁴-490708211593.7
5 x 10⁻⁴-495358511296.9

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 3.0% NaCl with AETDA/TTD

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)1.2 x 10³150-
1.0 x 10⁻⁴5.8 x 10³8080.0
5.0 x 10⁻⁴1.5 x 10⁴5592.0
1.0 x 10⁻³3.2 x 10⁴3096.2
5.0 x 10⁻³8.5 x 10⁴1598.6

Experimental Protocols

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen over time.

Materials:

  • Metal coupons (e.g., mild steel, 1x1 cm)

  • Corrosive solution (e.g., 0.5 M HCl)

  • 2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA)

  • Analytical balance (±0.1 mg accuracy)

  • Beakers

  • Acetone, ethanol, and distilled water

  • Drying oven

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, rinse with ethanol, and finally wash with distilled water.

  • Dry the cleaned coupons in an oven at 60°C for 30 minutes and store them in a desiccator.

  • Weigh each coupon accurately using an analytical balance (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of AETDA.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, rinse with distilled water to remove corrosion products, clean with a soft brush, rinse again with ethanol and acetone, and dry.

  • Weigh the dried coupons again (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year.

  • Calculate the inhibition efficiency (IE%).

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic reactions and to determine electrochemical parameters like corrosion potential and corrosion current.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum foil)

  • Corrosive solution with and without AETDA

Procedure:

  • Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Polish the exposed surface of the working electrode to a mirror finish, then clean and dry as described in the weight loss protocol.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the Tafel polarization curve (log(current density) vs. potential).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%).

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and to determine the charge transfer resistance at the metal-solution interface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive solution with and without AETDA

Procedure:

  • Prepare and set up the electrochemical cell as described in the potentiodynamic polarization protocol.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV peak-to-peak) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

  • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log|Z| vs. log(f) and phase angle vs. log(f)).

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%).

Visualizations

G cluster_prep Sample & Solution Preparation cluster_analysis Data Analysis Metal Metal Coupon (e.g., Mild Steel) TestSol Test Solutions (Blank & Inhibited) Metal->TestSol Inhibitor AETDA Stock Solution Inhibitor->TestSol Corrosive Corrosive Medium (e.g., 0.5 M HCl) Corrosive->TestSol WL Weight Loss TestSol->WL EIS Electrochemical Impedance Spectroscopy TestSol->EIS PDP Potentiodynamic Polarization TestSol->PDP CR Corrosion Rate (CR) WL->CR IE Inhibition Efficiency (IE%) WL->IE EIS->IE Params Electrochemical Parameters (icorr, Rct) EIS->Params PDP->IE PDP->Params

Caption: Experimental workflow for evaluating AETDA as a corrosion inhibitor.

G cluster_surface Metal Surface in Corrosive Medium cluster_inhibition Inhibition by AETDA Metal Metal Surface (Fe) Anodic Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Metal->Anodic Dissolution Cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ Metal->Cathodic Electron Consumption AETDA AETDA Molecule (Adsorption) AETDA->Metal Adsorbs via N & S atoms Film Protective Adsorbed Film Film->Anodic Blocks Sites Film->Cathodic Blocks Sites

Caption: Mechanism of corrosion inhibition by AETDA on a metal surface.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole. Our aim is to help you improve your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the oxidative cyclization of an amidinothiourea derivative. This typically involves the reaction of propionamidine hydrochloride with a thiocyanate salt in the presence of an oxidizing agent like bromine. The reaction proceeds through an in-situ generated N-haloamidine intermediate which then reacts with the thiocyanate.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Purity of Reactants and Solvents: Impurities in the starting materials, particularly the propionamidine hydrochloride, or residual water in solvents can lead to side reactions and a decrease in yield.

  • Suboptimal Reaction Temperature: The temperature for the oxidative cyclization is critical. Too low a temperature can result in an incomplete reaction, while excessively high temperatures may lead to product degradation or the formation of unwanted byproducts.

  • Incorrect Stoichiometry: The molar ratios of the reactants, especially the oxidizing agent, must be carefully controlled to prevent over-oxidation or incomplete conversion.

  • Atmospheric Moisture: The reaction can be sensitive to moisture, which can hydrolyze key intermediates. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Inefficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper contact between the reactants.

Q3: I am observing multiple spots on my TLC. What are the potential side products?

Common impurities and side products can include:

  • Unreacted Starting Materials: Propionamidine and thiocyanate may remain if the reaction does not go to completion.

  • Oxidized Byproducts: Over-oxidation can lead to the formation of other heterocyclic systems or degradation of the desired product.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the amidine starting material to the corresponding amide.

  • Inorganic Salts: Salts such as potassium bromide are formed as byproducts and need to be removed during workup.

Q4: What is the best method for purifying the final product?

A common purification strategy involves the following steps:

  • Removal of Inorganic Salts: A primary purification step is often recrystallization from water. This compound has moderate solubility in hot water and is much less soluble in cold water, allowing for the separation from highly soluble inorganic salts.

  • Removal of Organic Impurities: If organic impurities persist after recrystallization from water, column chromatography on silica gel is an effective method. A gradient elution system, for example, with ethyl acetate in hexane, can be used to separate the desired product from less polar and more polar impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded oxidizing agent (e.g., bromine).2. Incorrect reaction temperature.3. Presence of moisture or impurities in reactants/solvents.1. Use fresh, properly stored oxidizing agent.2. Carefully monitor and control the reaction temperature within the optimal range.3. Ensure all reactants are pure and solvents are anhydrous. Dry glassware thoroughly before use.
Formation of a Tar-like Substance 1. Reaction temperature is too high.2. Incorrect order of reagent addition.1. Lower the reaction temperature and monitor it closely.2. Add the oxidizing agent slowly and in a controlled manner to the reaction mixture.
Product is Contaminated with Starting Materials 1. Incomplete reaction.2. Insufficient amount of oxidizing agent.1. Increase the reaction time and monitor the progress by TLC.2. Ensure the correct stoichiometry of the oxidizing agent is used.
Difficulty in Isolating the Product 1. Product is too soluble in the workup solvent.2. Formation of an emulsion during extraction.1. After reaction completion, try precipitating the product by adding a non-solvent.2. To break emulsions, add a small amount of brine or filter the mixture through a pad of celite.

Experimental Protocols

Synthesis of Propionamidine Hydrochloride (Starting Material)

A common route to propionamidine hydrochloride is from propionitrile. The process involves the reaction of propionitrile with hydrogen chloride in ethanol, followed by treatment with ammonia in methanol. This yields propionamidine hydrochloride as a white crystalline solid.[1]

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-amino-3-methyl-1,2,4-thiadiazole.

Materials:

  • Propionamidine hydrochloride

  • Potassium thiocyanate

  • Bromine

  • Methanol (anhydrous)

  • Sodium methoxide

Procedure:

  • Dissolve propionamidine hydrochloride and potassium thiocyanate in anhydrous methanol in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the mixture in an ice-salt bath.

  • Simultaneously, add a solution of bromine in methanol and a solution of sodium methoxide in methanol dropwise to the cooled reaction mixture. Maintain a slight excess of bromine during the addition.

  • After the addition is complete, add a small amount of sodium methoxide solution to quench any remaining bromine (indicated by the disappearance of the orange color).

  • Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove precipitated inorganic salts (e.g., potassium bromide).

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot water to remove residual inorganic salts.

  • If further purification is required, perform column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Data Presentation

Parameter Condition Effect on Yield Rationale
Temperature Too LowDecreasedSlower reaction rate, incomplete conversion.
OptimalMaximizedBalances reaction rate and product stability.
Too HighDecreasedProduct degradation, increased side reactions.
Reaction Time Too ShortDecreasedIncomplete reaction.
OptimalMaximizedAllows for maximum conversion without significant product degradation.
Too LongDecreasedPotential for product degradation or formation of byproducts.
Stoichiometry (Oxidant:Amidine) Too LowDecreasedIncomplete conversion of the starting material.
OptimalMaximizedEnsures complete conversion without over-oxidation.
Too HighDecreasedOver-oxidation of the product and formation of impurities.

Visualizations

Synthesis_Pathway Propionamidine Propionamidine N_Bromo_Intermediate N-Bromopropionamidinium Propionamidine->N_Bromo_Intermediate + Br2 Thiourea_Intermediate Amidinothiourea Intermediate N_Bromo_Intermediate->Thiourea_Intermediate + SCN- Thiadiazole This compound Thiourea_Intermediate->Thiadiazole Oxidative Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Reactant and Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Purify_Reactants Purify/Dry Reactants and Solvents Check_Purity->Purify_Reactants Impure Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Improve_Inertness Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Inertness Moisture Present Successful_Yield Improved Yield Purify_Reactants->Successful_Yield Optimize_Conditions->Successful_Yield Improve_Inertness->Successful_Yield

Caption: Troubleshooting workflow for low yield synthesis.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity Temperature Temperature Yield->Temperature Time Time Yield->Time Stoichiometry Stoichiometry Yield->Stoichiometry Side_Reactions Side Reactions Purity->Side_Reactions Temperature->Side_Reactions Time->Side_Reactions Stoichiometry->Side_Reactions Side_Reactions->Yield

Caption: Relationship between reaction parameters and yield.

References

Technical Support Center: Purification of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-3-ethyl-1,2,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles typically involves the reaction of an amidine hydrochloride with a thiocyanate salt in the presence of a halogen and a base.[1] The most prevalent impurities are inorganic salts, such as sodium chloride and potassium bromide, which are byproducts of the reaction.[1] Other potential organic impurities may include unreacted starting materials or side-products from the synthesis.[1]

Q2: What is the recommended initial purification strategy to remove inorganic salts?

A2: Recrystallization from water is an effective first step to eliminate the bulk of inorganic salt impurities.[1] 5-Amino-3-alkyl-1,2,4-thiadiazoles generally exhibit moderate solubility in hot water and are significantly less soluble in cold water.[1] In contrast, the inorganic salt byproducts are highly soluble in water, even at lower temperatures, allowing for their removal by filtration after crystallization of the desired product.[1]

Q3: My compound is still impure after aqueous recrystallization. What should I do next?

A3: If organic impurities persist after recrystallization from water, a second recrystallization using an organic solvent system or column chromatography is recommended.[1] For a subsequent recrystallization, consider solvent systems such as ethanol/water or isopropanol/water mixtures.[1] If the impurities are still present, column chromatography on silica gel is a standard and effective method for purifying aminothiadiazole derivatives.[1] For the related compound 2-amino-5-ethyl-1,3,4-thiadiazole, a mixed solvent system of DMF and water (1:2 ratio) has been used for recrystallization.[2]

Q4: How can I assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable technique for determining the purity of your compound. A reverse-phase C18 or C8 column with a mobile phase consisting of an acetonitrile and water gradient is a suitable starting point.[1] Purity can also be evaluated using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low recovery after aqueous recrystallization The compound is too soluble in cold water.Ensure the recrystallization mixture is thoroughly chilled to 0-4 °C before filtration. Use the minimum amount of hot water necessary to dissolve the crude product.[1]
Premature crystallization during hot filtration.Preheat the filtration funnel and the receiving flask. Use a minimal amount of hot solvent to wash the filter paper and crystals.[1]
Incomplete precipitation.Allow sufficient time for crystallization after cooling. Gently scratching the inside of the flask with a glass rod can help induce crystallization.[1]
Oily product obtained after recrystallization Presence of impurities that lower the melting point.Consider a second recrystallization from a different solvent system or purification by column chromatography.[1]
The compound may be degrading under the purification conditions.Ensure the purification conditions are mild. Assess the stability of the compound under the employed purification conditions.[1]
Co-eluting impurities in column chromatography The mobile phase polarity is not optimal for separation.Adjust the polarity of the mobile phase. A shallower gradient or an isocratic elution may improve the separation of impurities.[1]
The stationary phase is not providing adequate separation.Consider using a different stationary phase for the column chromatography.[1]

Experimental Protocols

Protocol 1: Aqueous Recrystallization

This protocol is adapted from the procedure for the closely related 5-amino-3-isopropyl-1,2,4-thiadiazole and may require optimization.[1]

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with constant stirring until the solid is completely dissolved.

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution should be boiled for an additional few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon, if used).

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a small amount of a cold non-polar solvent like diethyl ether or hexane to facilitate drying.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This is a general protocol for the purification of aminothiadiazole derivatives and should be optimized for this compound.[1]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the prepared slurry.

  • Dissolve the impure this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagrams

PurificationWorkflow Crude Crude Product Recrystallization Aqueous Recrystallization Crude->Recrystallization Filtration1 Hot Filtration Recrystallization->Filtration1 Crystallization Cooling & Crystallization Filtration1->Crystallization Insoluble_Imp Insoluble Impurities Filtration1->Insoluble_Imp remove Filtration2 Vacuum Filtration Crystallization->Filtration2 Pure_Recryst Purified Product Filtration2->Pure_Recryst Soluble_Imp Soluble Impurities (Inorganic Salts) Filtration2->Soluble_Imp remove in filtrate

Caption: Aqueous Recrystallization Workflow.

ChromatographyWorkflow Impure Impure Product (Post-Recrystallization) Sample_Loading Sample Loading Impure->Sample_Loading Column_Prep Column Preparation (Silica Gel) Column_Prep->Sample_Loading Elution Gradient Elution (e.g., Hexane/Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Pure_Fractions Combine Pure Fractions Fraction_Collection->Pure_Fractions Impurities Separated Impurities Fraction_Collection->Impurities discard Solvent_Evap Solvent Evaporation Pure_Fractions->Solvent_Evap Pure_Chrom Highly Purified Product Solvent_Evap->Pure_Chrom

Caption: Column Chromatography Workflow.

References

Technical Support Center: Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the oxidative cyclization of N-ethylamidinothiourea. This intermediate is typically formed in situ from the reaction of ethylamidine hydrochloride and a thiocyanate salt. An oxidizing agent, commonly iodine, is then used to facilitate the intramolecular N-S bond formation to yield the desired 1,2,4-thiadiazole ring system.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities include inorganic salts (e.g., sodium chloride, potassium iodide) formed during the reaction, unreacted starting materials such as ethylamidine hydrochloride and potassium thiocyanate, and potential side products.

Q3: How can I purify the crude this compound?

A3: A common purification strategy involves an initial aqueous workup to remove the bulk of inorganic salts. The crude product can then be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water mixtures. For persistent impurities, column chromatography on silica gel is an effective method.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of a modifying acid like formic acid) is a good starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the N-ethylamidinothiourea intermediate. 2. Ineffective oxidation. 3. Incorrect reaction temperature. 4. Degradation of starting materials or product.1. Ensure stoichiometric amounts of ethylamidine and thiocyanate are used. Allow sufficient time for the intermediate to form before adding the oxidant. 2. Check the quality and amount of the oxidizing agent (e.g., iodine). Ensure it is fresh. 3. Maintain the recommended reaction temperature. For the oxidative cyclization, this is often performed at or below room temperature. 4. Use high-purity starting materials and ensure the reaction is performed under an inert atmosphere if sensitive to air.
Presence of a Major Side Product 1. Formation of the isomeric 2-amino-5-ethyl-1,3,4-thiadiazole. 2. Hydrolysis of the N-haloamidine intermediate. 3. Dimerization of the amidinothiourea intermediate.1. Optimize the reaction conditions (e.g., temperature, rate of addition of oxidant) to favor the formation of the 1,2,4-isomer. 2. Ensure anhydrous conditions during the formation of the N-haloamidine intermediate. 3. Slower addition of the oxidizing agent may minimize dimerization.
Product is Contaminated with a Colored Impurity 1. Residual iodine from the oxidation step. 2. Formation of colored polymeric byproducts.1. During the workup, wash the organic layer with a solution of sodium thiosulfate to quench any remaining iodine. 2. Treat the crude product with activated carbon during recrystallization.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid.1. After the reaction, remove the solvent under reduced pressure. 2. Try triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. If that fails, attempt purification by column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxidative Cyclization

Materials:

  • Ethylamidine hydrochloride

  • Potassium thiocyanate

  • Iodine

  • Sodium thiosulfate

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethylamidine hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of N-ethylamidinothiourea.

  • Cool the reaction mixture in an ice bath.

  • In a separate flask, prepare a solution of iodine (1.1 eq) in methanol.

  • Add the iodine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_of_5_Amino_3_ethyl_1_2_4_thiadiazole Ethylamidine Ethylamidine HCl Amidinothiourea N-Ethylamidinothiourea (Intermediate) Ethylamidine->Amidinothiourea KSCN KSCN KSCN->Amidinothiourea Iodine Iodine (I2) Product 5-Amino-3-ethyl- 1,2,4-thiadiazole Amidinothiourea->Product Iodine Side_Product Side Products Amidinothiourea->Side_Product Isomer 2-Amino-5-ethyl- 1,3,4-thiadiazole Side_Product->Isomer Hydrolysis Ethylurea Side_Product->Hydrolysis

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Conditions Verify Reaction Temperature and Time Check_Reagents->Check_Conditions Check_Conditions->Impure_Product Recrystallize Recrystallize Impure_Product->Recrystallize Yes Characterize Characterize Product (NMR, HPLC, MS) Impure_Product->Characterize No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Still Impure Recrystallize->Characterize Pure Column_Chromatography->Characterize Success Successful Synthesis Characterize->Success Pure Product Troubleshoot_Side_Reaction Identify Side Product and Optimize Conditions Characterize->Troubleshoot_Side_Reaction Impure Troubleshoot_Side_Reaction->Start

Caption: A logical workflow for troubleshooting common issues.

Side_Reaction_Mechanism Amidinothiourea N-Ethylamidinothiourea Intermediate_A Intermediate A (N-Iodo) Amidinothiourea->Intermediate_A Iodine Product_124 5-Amino-3-ethyl- 1,2,4-thiadiazole Intermediate_A->Product_124 Intramolecular Nucleophilic Attack (N on S) Intermediate_B Rearrangement Intermediate Intermediate_A->Intermediate_B Alternative Cyclization Path Product_134 2-Amino-5-ethyl- 1,3,4-thiadiazole Intermediate_B->Product_134

Caption: Plausible mechanism for isomeric byproduct formation.

Technical Support Center: Optimizing Derivatization of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-Amino-3-ethyl-1,2,4-thiadiazole.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the acylation and alkylation of this compound.

Acylation Reactions

Q1: I am observing low yields in my N-acylation reaction. What are the potential causes and solutions?

A1: Low yields in N-acylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the starting material is fully consumed before workup.

  • Suboptimal Temperature: The reaction temperature might be too low for the specific acylating agent and solvent system.

    • Solution: Experiment with a range of temperatures. For less reactive acylating agents, gentle heating might be necessary. However, be cautious of potential side reactions at elevated temperatures.

  • Poor Quality Reagents: Impurities in the starting material, acylating agent, or solvent can significantly impact the yield.

    • Solution: Ensure all reagents are of high purity and stored under appropriate conditions (e.g., anhydrous solvents for moisture-sensitive reactions).

  • Inappropriate Base: The choice and amount of base are critical for successful acylation.

    • Solution: For acylations using acyl chlorides, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct. Ensure at least a stoichiometric amount of base is used. For some reactions, an inorganic base like potassium carbonate may also be effective.

  • Side Reactions: The formation of byproducts, such as di-acylated or O-acylated products (if applicable), can reduce the yield of the desired N-acylated product.

    • Solution: Carefully control the stoichiometry of the acylating agent. Using a slight excess (1.1-1.2 equivalents) is common, but a large excess should be avoided. Running the reaction at a lower temperature may also help minimize side reactions.

Q2: My acylation reaction is not regioselective, leading to a mixture of products. How can I improve this?

A2: The 5-amino group of this compound is the primary site for acylation. However, under certain conditions, reaction at the ring nitrogens can occur.

  • Reaction Conditions: Harsh reaction conditions can lead to a loss of selectivity.

    • Solution: Employ milder reaction conditions. This includes using a less reactive acylating agent if possible (e.g., an anhydride instead of an acyl chloride) and running the reaction at a lower temperature.

  • Solvent Effects: The solvent can influence the reactivity of the different nitrogen atoms in the molecule.

    • Solution: Screen different solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

Alkylation Reactions

Q3: I am struggling with the N-alkylation of this compound, resulting in low conversion.

A3: Low conversion in N-alkylation reactions can be due to several factors:

  • Insufficient Reactivity of the Alkylating Agent: Some alkylating agents, like alkyl chlorides, are less reactive than alkyl bromides or iodides.

    • Solution: Consider using a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide). The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction with alkyl chlorides.

  • Inadequate Base: The choice of base is crucial for deprotonating the amino group and facilitating the nucleophilic attack.

    • Solution: Stronger bases are often required for N-alkylation compared to acylation. Consider using bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Q4: I am observing the formation of multiple alkylated products. How can I control the selectivity?

A4: The formation of di- or tri-alkylated products, as well as alkylation on the ring nitrogens, can be a challenge.

  • Stoichiometry Control: Using a large excess of the alkylating agent will favor multiple alkylations.

    • Solution: Carefully control the stoichiometry of the alkylating agent. Start with a 1:1 molar ratio of the amine to the alkylating agent and adjust as needed based on the observed product distribution.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote over-alkylation.

    • Solution: Monitor the reaction closely by TLC or HPLC and stop the reaction once the desired mono-alkylated product is maximized. Running the reaction at a lower temperature for a longer period might improve selectivity.

Data Presentation

The following tables summarize typical reaction conditions for the derivatization of 5-amino-thiadiazole derivatives. These conditions can be used as a starting point for optimizing the derivatization of this compound.

Table 1: Typical Conditions for N-Acylation of 5-Amino-thiadiazoles

Acylating AgentSolventBaseTemperature (°C)Typical Yield (%)
Acetyl chlorideTHFTriethylamine0 to RT75-90
Benzoyl chlorideDCMPyridine0 to RT80-95
Acetic anhydrideAcetic AcidNoneReflux70-85
Chloroacetyl chlorideAcetoneK₂CO₃RT65-80

Table 2: Typical Conditions for N-Alkylation of 5-Amino-thiadiazoles

Alkylating AgentSolventBaseTemperature (°C)Typical Yield (%)
Ethyl bromideDMFK₂CO₃50-7060-75
Benzyl chlorideAcetonitrileCs₂CO₃RT to 5070-85
Methyl iodideAcetoneNaH0 to RT75-90

Experimental Protocols

General Protocol for N-Acylation with an Acyl Chloride
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as THF or DCM.

  • Base Addition: Add a suitable base, such as triethylamine (1.1-1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Alkylation with an Alkyl Halide
  • Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and a base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like DMF or acetonitrile.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common issues during the derivatization of this compound.

Derivatization_Troubleshooting cluster_acylation Acylation Troubleshooting cluster_alkylation Alkylation Troubleshooting A_Start Start Acylation A_Problem Low Yield? A_Start->A_Problem A_Check_Completion Check Reaction Completion (TLC/HPLC) A_Problem->A_Check_Completion Yes A_Success Successful Acylation A_Problem->A_Success No A_Optimize_Temp Optimize Temperature A_Check_Completion->A_Optimize_Temp A_Check_Reagents Check Reagent Purity A_Optimize_Temp->A_Check_Reagents A_Optimize_Base Optimize Base A_Check_Reagents->A_Optimize_Base A_Optimize_Base->A_Success B_Start Start Alkylation B_Problem Low Yield? B_Start->B_Problem B_Check_Reactivity Increase Alkylating Agent Reactivity B_Problem->B_Check_Reactivity Yes B_Success Successful Alkylation B_Problem->B_Success No B_Optimize_Base Optimize Base (Stronger Base) B_Check_Reactivity->B_Optimize_Base B_Optimize_Temp Optimize Temperature (Increase Heat) B_Optimize_Base->B_Optimize_Temp B_Optimize_Temp->B_Success

Caption: Troubleshooting workflow for acylation and alkylation reactions.

Reaction_Optimization_Logic Start Derivatization Reaction Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Base, Stoichiometry) Check_Yield->Optimize_Conditions No Purification Optimize Purification (Chromatography, Recrystallization) Check_Purity->Purification No Success Optimized Product Check_Purity->Success Yes Optimize_Conditions->Start Purification->Start

Caption: Logical workflow for optimizing derivatization reactions.

Technical Support Center: Spectroscopic Analysis of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectroscopic analysis of 5-Amino-3-ethyl-1,2,4-thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual solvent peaks from the reaction or purification steps can appear in the spectrum. Common impurities include water, ethyl acetate, or dichloromethane.

  • Starting Materials or Reagents: Incomplete reaction can lead to the presence of starting materials. For instance, in a typical synthesis, unreacted amidines or thioureas might be present.

  • Byproducts: Side reactions during the synthesis can generate isomeric impurities or other related compounds.

  • Degradation: The compound may degrade if not handled or stored properly.

Troubleshooting Steps:

  • Verify Solvent Peaks: Compare the chemical shifts of the unknown peaks with standard solvent impurity tables.

  • Analyze Starting Material Spectra: If available, compare the spectrum with the NMR spectra of the starting materials.

  • Consider Isomers: Depending on the synthetic route, formation of other isomers of thiadiazole is possible.

  • Purification: Re-purify the sample using an appropriate technique like recrystallization or column chromatography.

Q2: The integration of my ethyl group in the ¹H NMR spectrum is incorrect.

A2: Incorrect integration values for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) can indicate:

  • Presence of Impurities: An overlapping peak from an impurity can distort the integration.

  • Phase Correction Issues: Improper phasing of the spectrum can lead to integration errors.

  • Baseline Distortion: A non-flat baseline will affect the accuracy of the integration.

Troubleshooting Steps:

  • Re-process the Spectrum: Carefully re-phase and baseline correct the spectrum.

  • Expand the Region: Zoom in on the ethyl group signals to check for any underlying impurity peaks.

  • Run a 2D NMR Experiment: A COSY experiment can help confirm the coupling between the quartet and triplet of the ethyl group and identify any overlapping signals.

Q3: I am not observing the amine (-NH₂) protons in my ¹H NMR spectrum.

A3: The absence or broadness of the amine proton signal is common and can be due to:

  • Proton Exchange: The amine protons can exchange with acidic protons in the solvent (e.g., residual water in DMSO-d₆) or with each other, leading to a very broad signal that can be difficult to distinguish from the baseline.

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the amine protons will exchange with deuterium, and the signal will disappear.

Troubleshooting Steps:

  • Use an Aprotic Solvent: Ensure the use of a dry aprotic solvent like DMSO-d₆ or CDCl₃.

  • D₂O Exchange: To confirm the presence of the amine protons, add a drop of D₂O to the NMR tube. If the broad signal disappears, it confirms it was from the -NH₂ group.

Mass Spectrometry (MS)

Q1: The molecular ion peak [M]⁺ or [M+H]⁺ is weak or absent in my mass spectrum.

A1: A weak or absent molecular ion peak can be due to:

  • Fragmentation: The molecule may be unstable under the ionization conditions and readily fragment.

  • Ionization Method: The chosen ionization technique (e.g., Electron Ionization - EI) may be too harsh.

  • Sample Purity: Impurities can suppress the ionization of the target compound.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: Switch to a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Optimize MS Parameters: Adjust parameters such as the ionization energy or spray voltage to minimize fragmentation.

  • Ensure Sample Purity: Purify the sample to remove any components that might interfere with ionization.

Q2: I am seeing unexpected fragments in my mass spectrum.

A2: Unexpected fragments can be informative:

  • Isomeric Impurities: Different isomers will likely produce a different fragmentation pattern.

  • Contaminants: Impurities from synthesis or handling can produce their own fragment ions.

  • In-source Fragmentation/Rearrangement: Some compounds can undergo rearrangement in the ion source prior to mass analysis.

Troubleshooting Steps:

  • Analyze Isotopic Patterns: Check the isotopic pattern of the molecular ion and fragments to confirm the elemental composition.

  • Tandem MS (MS/MS): Perform MS/MS analysis on the parent ion to establish a fragmentation pathway and confirm the structure.

  • Compare with Literature: While specific data for the ethyl derivative is scarce, fragmentation patterns of similar thiadiazoles can provide clues. Common fragmentations include the loss of the ethyl group and cleavage of the thiadiazole ring.

Infrared (IR) Spectroscopy

Q1: My IR spectrum shows a broad peak in the 3200-3400 cm⁻¹ region.

A1: A broad absorption band in this region is typically due to:

  • N-H Stretching: The primary amine (-NH₂) group exhibits symmetric and asymmetric stretching vibrations in this region. Intermolecular hydrogen bonding can cause significant peak broadening.

  • O-H Stretching: The presence of water or alcohol as an impurity will also result in a broad peak in this region.

Troubleshooting Steps:

  • Ensure Sample is Dry: Dry the sample thoroughly under vacuum to remove any residual water or solvent.

  • Compare with Reference Spectra: Compare the spectrum with the known IR data for the closely related 5-amino-3-methyl-1,2,4-thiadiazole, which shows peaks around 3265 and 3073 cm⁻¹.[1]

Q2: I am unsure about the assignment of peaks in the fingerprint region (below 1500 cm⁻¹).

A2: The fingerprint region is complex, with many overlapping bands.

  • C-N and C=N Vibrations: The thiadiazole ring will have several characteristic stretching and bending vibrations in this region.

  • C-S Vibrations: These are typically weaker and can be found at lower wavenumbers.

Troubleshooting Steps:

  • Focus on Key Functional Groups: Initially, focus on identifying the key functional groups like -NH₂, C-H (aliphatic), and C=N.

  • Use a Reference: Compare your spectrum to the detailed IR data of 5-amino-3-methyl-1,2,4-thiadiazole as a guide.[1]

UV-Vis Spectroscopy

Q1: I am not getting a clear absorption peak in the UV-Vis spectrum.

A1: This could be due to several factors:

  • Concentration: The sample concentration may be too high or too low.

  • Solvent Cutoff: The solvent used may absorb in the same region as the compound.

  • Insolubility: The compound may not be fully dissolved in the chosen solvent.

Troubleshooting Steps:

  • Prepare a Dilution Series: Run the analysis on a series of concentrations to find the optimal range.

  • Choose an Appropriate Solvent: Use a solvent with a UV cutoff well below the expected absorption maximum of your compound (e.g., acetonitrile, methanol, or water).

  • Ensure Complete Dissolution: Gently warm or sonicate the sample to ensure it is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm) Multiplicity Notes
-NH₂~7.8 (broad s)-SingletChemical shift can vary and the peak may be broad.
-CH₂-~2.6-2.8~25-30QuartetCoupled to the -CH₃ protons.
-CH₃~1.2-1.4~12-15TripletCoupled to the -CH₂- protons.
C3 (ring)-~170-175-Carbon attached to the ethyl group.
C5 (ring)-~183-188-Carbon attached to the amino group.

Note: These are estimated values and may vary depending on the solvent and experimental conditions. The data for the methyl analog in DMSO-d₆ are: ¹H NMR: δ 7.82 (br s, 2H), 2.23 (s, 3H); ¹³C NMR: δ 183.2, 169.2, 18.7.[1]

Q2: What is a likely fragmentation pattern for this compound in mass spectrometry?

A2: Based on the fragmentation of similar thiadiazole structures, a plausible ESI-MS fragmentation pathway would involve an initial protonation followed by fragmentation.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Notes
130.04[M+H]⁺Protonated molecular ion.
102.01[M+H - C₂H₄]⁺Loss of ethene from the ethyl group.
101.03[M - C₂H₄]⁺Loss of the ethyl group via rearrangement.
73.01[C₂H₅N₂S]⁺Fragment from thiadiazole ring cleavage.

Q3: What are the key IR absorption peaks to look for?

A3: The key IR peaks can be predicted based on the functional groups present and data from the methyl analog.[1]

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Intensity
~3270-3350N-H stretch (asymmetric)Medium-Strong
~3070-3150N-H stretch (symmetric)Medium-Strong
~2970-2990C-H stretch (aliphatic, asymmetric)Medium
~2870-2890C-H stretch (aliphatic, symmetric)Medium
~1640-1660N-H bend (scissoring)Strong
~1530-1560C=N stretch (ring)Strong
~1450-1480C-H bend (aliphatic)Medium

Q4: What is the expected UV-Vis absorption maximum (λmax)?

A4: For simple 2-amino-1,3,4-thiadiazole derivatives, the absorption maximum is typically in the UV region. For this compound, the λmax is expected to be in the range of 250-290 nm, though this can be influenced by the solvent.

Experimental Protocols

1. NMR Sample Preparation (¹H and ¹³C)

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • If the sample does not fully dissolve, gentle warming or sonication may be applied.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

2. Mass Spectrometry Sample Preparation (ESI-MS)

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of the same solvent and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization in positive ion mode.

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in the appropriate mass range.

3. FTIR Sample Preparation (ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Collect the background spectrum (air).

  • Collect the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

4. UV-Vis Sample Preparation

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration is around 0.01 mg/mL.

  • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

  • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

Visualizations

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Purity_Check Purity Check (TLC/LC-MS) Synthesis->Purity_Check NMR NMR (1H, 13C) Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS FTIR FTIR Purity_Check->FTIR UV_Vis UV-Vis Purity_Check->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation UV_Vis->Structure_Confirmation Troubleshooting Troubleshooting Structure_Confirmation->Troubleshooting Troubleshooting_Tree Start Unexpected Spectroscopic Data Impurity Impurity Suspected? Start->Impurity Instrument Instrumental Issue? Impurity->Instrument No Repurify Re-purify Sample Impurity->Repurify Yes Sample_Prep Sample Prep Issue? Instrument->Sample_Prep No Run_Blank Run Blank/Standard Instrument->Run_Blank Yes Check_Concentration Check Concentration Sample_Prep->Check_Concentration Yes Repurify->Start Re-analyze Check_Solvent Check Solvent/Reagents Check_Solvent->Start Re-analyze Recalibrate Recalibrate Instrument Run_Blank->Recalibrate Recalibrate->Start Re-analyze Redissolve Ensure Complete Dissolution Check_Concentration->Redissolve Redissolve->Start Re-analyze

References

how to increase the solubility of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Amino-3-ethyl-1,2,4-thiadiazole.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for developing an effective solubilization strategy.

PropertyValueSource
Molecular FormulaC4H7N3S[1]
Molecular Weight129.19 g/mol [1]
XLogP3-AA1.2[1]
Heavy Atom Count8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My compound precipitates out of the aqueous assay buffer when I dilute it from a high-concentration DMSO stock.

  • Question: What is the most probable cause for this precipitation?

    • Answer: This is a very common issue known as "precipitation upon dilution." this compound is likely highly soluble in the organic stock solvent (like DMSO) but has poor solubility in your aqueous assay buffer. When the stock is diluted, the compound's concentration surpasses its aqueous solubility limit, causing it to crash out of solution.[2]

  • Question: How can I prevent this precipitation during my experiments?

    • Answer: You can employ several strategies:

      • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to maintain compound solubility without affecting the biological assay.[2]

      • Use Co-solvents: In addition to DMSO, other water-miscible solvents like ethanol, propylene glycol, or PEG 400 can be used. Preparing the initial stock in a mixed solvent system can improve solubility in the final aqueous medium.[3][]

      • Adjust pH: The presence of a primary amine group on the thiadiazole ring means the compound is basic. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) will protonate the amine, increasing the molecule's polarity and, consequently, its aqueous solubility.[5] Always ensure the final pH is compatible with your assay's stability and biological components.

      • Employ Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble guest molecule, forming an inclusion complex with a hydrophilic exterior that is readily soluble in water.[6][7]

G start Compound Precipitates from Aqueous Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.5% check_dmso->reduce_dmso Yes check_ph Is the amino group protonated? check_dmso->check_ph No success Solubility Issue Resolved reduce_dmso->success adjust_ph Lower buffer pH to protonate the amine group check_ph->adjust_ph No use_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) check_ph->use_cosolvent No / pH change is not an option adjust_ph->success use_cd Use Cyclodextrins to form an inclusion complex use_cosolvent->use_cd Still precipitates use_cosolvent->success Works use_cd->success

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: I am observing inconsistent or non-reproducible results in my biological assays.

  • Question: Could solubility be the cause of this inconsistency?

    • Answer: Yes, absolutely. Poor aqueous solubility can lead to several issues that cause inconsistent results. The compound may be precipitating at higher concentrations in the assay plate, leading to an underestimation of its true potency (e.g., an artificially high IC50 value).[5] Additionally, poorly soluble molecules can form aggregates that may non-specifically inhibit enzymes or receptors, leading to false positives or variable results.

  • Question: How can I confirm if solubility is the problem and mitigate it?

    • Answer: First, determine the kinetic solubility of this compound in your specific assay buffer. This will tell you the maximum concentration at which the compound remains in solution. Ensure that all concentrations tested in your assay are below this solubility limit. If you need to test higher concentrations, you must use a solubility enhancement technique like pH adjustment or cyclodextrin complexation to increase this limit.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low water solubility?

A1: The low aqueous solubility is primarily due to its chemical structure. The 1,2,4-thiadiazole ring is an aromatic heterocyclic system, and the ethyl group adds to the lipophilic (non-polar) character of the molecule. While the amino group provides some polarity, the overall molecule has a significant non-polar character, which limits its ability to form favorable interactions with water molecules.[2]

Q2: What are the primary methods I should consider to increase the solubility of this compound?

A2: The three most effective and commonly used methods for a compound like this compound are:

  • pH Adjustment: Leveraging the basic amino group.[][8]

  • Co-solvency: Using water-miscible organic solvents.[3][9]

  • Cyclodextrin Complexation: Forming water-soluble inclusion complexes.[6][7]

Q3: How does pH adjustment work, and what is a good target pH?

A3: The amino group (-NH2) on the thiadiazole ring is basic and can accept a proton (H+) to become a positively charged ammonium group (-NH3+). This process, called protonation, dramatically increases the polarity of the molecule, making it much more soluble in water.[5] To achieve this, you need to lower the pH of the solution. A good starting point is to test a range of acidic pH values, such as pH 2.0, 4.0, and 6.5, to find a balance between maximum solubility and the stability of the compound and assay components.

Table 2: Illustrative Effect of pH on the Solubility of a Representative Amino-Thiadiazole Compound (Note: This data is illustrative for a similar compound class and should be experimentally verified for this compound)

pH of Aqueous BufferIllustrative Solubility (µg/mL)Fold Increase (vs. pH 7.4)
7.451x
6.05010x
4.0850170x
2.0>2000>400x

Q4: Which co-solvents are most effective and what are their typical usage concentrations?

A4: Co-solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.[] Commonly used water-miscible co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

Typically, you would aim for the lowest concentration of co-solvent needed to achieve solubilization, often in the range of 1-20% of the final solution volume.

Table 3: Illustrative Efficacy of Common Co-solvents for a Model Thiadiazole Derivative (Note: This data is illustrative and should be experimentally verified.)

Co-solvent System (10% v/v in Water)Illustrative Solubility (µg/mL)Fold Increase (vs. Water)
Water Only41x
Ethanol6015x
Propylene Glycol11027.5x
PEG 40025062.5x

Q5: How do cyclodextrins work, and which type should I use?

A5: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) internal cavity.[7] The non-polar thiadiazole part of your molecule can fit inside this cavity, forming an "inclusion complex." This complex effectively hides the poorly soluble part of your compound from the water, while the water-soluble exterior of the cyclodextrin allows the entire complex to dissolve easily.[6][10]

For initial screening, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice due to its high water solubility and low toxicity.[11]

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation water1 H₂O water2 H₂O water3 H₂O drug Thiadiazole (Poorly Soluble) cd_complex Hydrophilic Exterior Lipophilic Cavity + Thiadiazole drug->cd_complex:f1 Encapsulation dissolved_complex Soluble Complex cd_complex->dissolved_complex Dissolution in Water water4 H₂O water5 H₂O water6 H₂O G prep_buffers Prepare Buffers (pH 2.0, 4.5, 6.8, 7.4) add_compound Add Excess Compound to each buffer prep_buffers->add_compound equilibrate Equilibrate (Shake for 24-48h) add_compound->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge sample Sample & Dilute Supernatant centrifuge->sample analyze Analyze by HPLC or LC-MS sample->analyze result pH-Solubility Profile analyze->result

References

Technical Support Center: Handling Aminothiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with aminothiadiazoles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis

Question: I am attempting a Hantzsch synthesis of a 2-aminothiazole derivative from an α-haloketone and thiourea, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in Hantzsch thiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • α-Haloketone: Ensure the α-haloketone is pure and has not decomposed. Impurities or degradation can lead to side reactions. Consider purifying the α-haloketone by recrystallization or chromatography before use.

    • Thiourea: Use high-purity thiourea.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Ethanol and methanol are commonly used. Ensure the solvent is of an appropriate grade and dry, as water can sometimes interfere with the reaction.

    • Temperature: The reaction is typically run at reflux. However, excessive heat can sometimes lead to decomposition. If you suspect thermal decomposition of your starting materials or product, try running the reaction at a lower temperature for a longer duration.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete conversion may be due to insufficient reaction time, while prolonged reaction times can lead to the formation of byproducts.

  • Work-up Procedure:

    • Neutralization: After the reaction, the mixture is typically neutralized with a base like sodium bicarbonate or sodium carbonate to precipitate the 2-aminothiazole product.[1] Ensure complete neutralization, as the product may remain soluble as a salt in acidic conditions.

    • Product Solubility: The 2-aminothiazole product is often poorly soluble in water, allowing for its isolation by filtration.[1] However, if your derivative has higher water solubility, you may need to extract the product with an organic solvent.

A troubleshooting decision tree for low yield in Hantzsch synthesis is provided below:

Troubleshooting Hantzsch Synthesis

Issue 2: Product Precipitation Upon Dilution in Aqueous Buffer

Question: My aminothiadiazole derivative, dissolved in a concentrated DMSO stock, precipitates when I dilute it into an aqueous buffer for a biological assay. How can I prevent this?

Answer: This is a common issue for compounds with low aqueous solubility, often caused by a phenomenon called "solvent-shifting."[2] Here are several strategies to address this:

  • Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol, or PEG 400) into your final aqueous solution.[2][3] It is crucial to test the tolerance of your experimental system (e.g., cells in a cell-based assay) to the chosen co-solvent and its final concentration.

  • pH Adjustment: The solubility of aminothiadiazoles can be pH-dependent due to the presence of the amino group.[3][4][5] In slightly acidic conditions, the amino group can be protonated, which may increase aqueous solubility.[3][5] However, be cautious as extreme pH values can lead to compound degradation.[3][4]

  • Gentle Warming: Gently warming the solution can sometimes help dissolve the compound. However, this should be done with care, and the thermal stability of your compound should be considered to avoid degradation.[4]

  • Fresh Solutions: Prepare fresh dilutions of your compound immediately before use to minimize the time for precipitation to occur.

Below is a workflow for addressing precipitation issues:

G start Compound Precipitates in Aqueous Buffer co_solvent Add Co-solvent (e.g., DMSO, Ethanol) start->co_solvent ph_adjust Adjust pH of Buffer co_solvent->ph_adjust If precipitation persists success Precipitation Prevented co_solvent->success If successful warming Gentle Warming ph_adjust->warming If precipitation persists ph_adjust->success If successful fresh_prep Prepare Fresh Solutions warming->fresh_prep If precipitation persists warming->success If successful fresh_prep->success If successful failure Precipitation Persists fresh_prep->failure If precipitation persists

Decision Pathway for Solubility Issues

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aminothiadiazoles?

A1: For solid aminothiadiazoles, it is recommended to store them in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. For solutions, short-term storage at 2-8°C is advisable. For long-term storage, it is best to aliquot the solution and freeze at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4] Many heterocyclic compounds are photosensitive, so protecting solutions from light by using amber vials or wrapping containers in aluminum foil is a good practice.[4]

Q2: How does pH affect the stability of aminothiadiazoles in aqueous solutions?

A2: The stability of aminothiadiazoles in aqueous solutions is often pH-dependent. The thiadiazole ring is generally more stable in acidic conditions but can be susceptible to cleavage under basic conditions.[4] The exocyclic amino group can also undergo hydrolysis, especially at extreme pH values.[4] It is recommended to perform preliminary stability studies at your intended experimental pH.

Q3: What are the best solvents for dissolving aminothiadiazoles?

A3: For preparing initial stock solutions, polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol are generally recommended.[4] The solubility of specific aminothiadiazoles can vary based on their substituents. For aqueous working solutions, it is crucial to assess both solubility and stability at the desired pH.

SolventGeneral Solubility of Aminothiadiazoles
Dimethyl Sulfoxide (DMSO)Generally good
N,N-Dimethylformamide (DMF)Generally good
EthanolGenerally soluble
MethanolGenerally soluble
WaterGenerally low, but can be pH-dependent
AcetoneVariable
Ethyl AcetateGenerally low to moderate
HexaneGenerally insoluble

Note: This table provides general guidance. The actual solubility of a specific aminothiadiazole derivative should be determined experimentally.

Q4: How can I purify my crude aminothiadiazole product?

A4: Common purification methods for aminothiadiazoles include:

  • Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying aminothiadiazole derivatives. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is often used for elution.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be precipitated by adding a base.

Q5: Are there any known safety concerns with aminothiadiazoles?

A5: Standard laboratory safety precautions should be followed when handling any chemical, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Some aminothiazole-containing compounds have been identified as potential "toxicophores," meaning they can be metabolically activated to form reactive metabolites. This is a consideration primarily in the context of drug development and in vivo studies.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general procedure for the Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filtration flask

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Add methanol to the flask to create a stirrable mixture.

  • Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.[1]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Allow the solid to air dry or dry in a vacuum oven.

Protocol 2: Purification of an Aminothiadiazole by Recrystallization

This protocol provides a general method for the purification of a solid aminothiadiazole derivative.

Materials:

  • Crude aminothiadiazole

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filtration flask

  • Ice bath

Procedure:

  • Transfer the crude aminothiadiazole to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Preliminary Stability Assessment of an Aminothiadiazole by HPLC

This protocol outlines a general method for assessing the stability of an aminothiadiazole under different conditions.

Materials:

  • Aminothiadiazole compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Calibrated HPLC system with a UV-Vis detector

  • C18 HPLC column

Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the aminothiadiazole in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • Dilute the stock solution with the respective buffers (pH 3, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Stress Conditions:

    • pH: Incubate the solutions at different pH values at a constant temperature (e.g., 25°C).

    • Temperature: Incubate the solution at a neutral pH at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose the solution at a neutral pH to a light source and run a parallel experiment with a light-protected sample (e.g., wrapped in aluminum foil).

  • Time Points:

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze each sample by HPLC.

  • Data Analysis:

    • Calculate the percentage of the aminothiadiazole remaining at each time point relative to the initial time point (t=0) by comparing the peak areas. This will provide an indication of the compound's stability under the tested conditions.

References

Technical Support Center: Scale-Up Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a common synthetic route for the preparation of this compound suitable for scale-up?

A common and adaptable method for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles involves the reaction of an in-situ generated N-haloamidine with a metal thiocyanate.[1] For this compound, this would typically involve the reaction of N-halopropionamidine with a salt like potassium thiocyanate. This method is often preferred for its readily available starting materials.

Q2: My reaction is complete, but I am struggling to isolate the pure product from inorganic salts. What purification strategies are recommended for large-scale batches?

For multi-gram scale synthesis, purification by column chromatography can be impractical. An improved procedure for a similar compound, 5-amino-3-methyl-1,2,4-thiadiazole, avoids chromatography by utilizing recrystallization from water to remove inorganic salts.[1] Soxhlet extraction is another effective technique for isolating the pure product on a larger scale without resorting to chromatography.[1]

Q3: I am observing a lower than expected yield. What are the potential causes and how can I optimize the reaction?

Several factors could contribute to low yields during scale-up:

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure sufficient reaction time, and consider a moderate increase in temperature if the reaction is sluggish.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Ensure slow and controlled addition of reagents, particularly the halogenating agent, to minimize side reactions. Maintaining the optimal reaction temperature is also crucial.

  • Product loss during workup: Significant product loss can occur during extraction and crystallization steps. Optimize your extraction solvent system and crystallization conditions (solvent, temperature, cooling rate) to maximize recovery.

  • Reagent quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q4: The spectroscopic data (NMR, IR) of my synthesized compound does not perfectly match the expected values. What could be the reason?

It has been noted in the literature for the analogous 5-amino-3-methyl-1,2,4-thiadiazole that there can be discrepancies in reported physical and spectroscopic data.[1] It is crucial to perform a thorough characterization of your product using multiple analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm the structure. If possible, obtaining an X-ray crystal structure can provide unambiguous structural confirmation.[1]

Q5: Are there alternative "green" synthetic approaches for 5-amino-1,2,4-thiadiazoles?

Recent research has focused on more environmentally friendly synthetic methods. For instance, sodium carbonate has been used to promote a facile synthesis of 5-amino-1,2,4-thiadiazoles using elemental sulfur in the presence of air as a green oxidant, with water as the only byproduct.[2] Another approach involves an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which proceeds under catalyst- and oxidant-free conditions at room temperature.[2]

Quantitative Data Summary

ParameterLaboratory Scale (1-5 g)Pilot Scale (20-100 g)Key Considerations
Typical Yield 60-75%50-65%Yields may decrease on scale-up due to challenges in mixing and heat transfer.
Reaction Temperature 0-25°C0-25°CMaintaining a consistent temperature is critical to minimize side product formation.
Reaction Time 4-8 hours6-12 hoursReaction times may need to be extended on a larger scale to ensure complete conversion.
Purification Method Column ChromatographyRecrystallization, Soxhlet ExtractionAvoid chromatography on a large scale to improve efficiency and reduce solvent waste.[1]

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound, adapted from methods for similar compounds.

Materials:

  • Propionamidine hydrochloride

  • Potassium thiocyanate

  • N-Chlorosuccinimide (NCS) or other suitable halogenating agent

  • Suitable solvent (e.g., Methanol, Acetonitrile)

  • Water

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve propionamidine hydrochloride and potassium thiocyanate in the chosen solvent.

  • In-situ Formation of N-halopropionamidine: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of the halogenating agent (e.g., NCS) in the same solvent to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quenching and Solvent Removal: Quench the reaction by adding water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.

  • Purification by Recrystallization: The crude product, which may precipitate from the aqueous layer or be obtained after evaporation, is then purified by recrystallization from water. This step is effective in removing inorganic salt byproducts.[1]

  • Drying: The purified crystals are collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

Scale_Up_Workflow Scale-Up Synthesis Workflow for this compound start Start: Lab-Scale Synthesis Protocol feasibility Assess Scale-Up Feasibility (Reagent Cost, Safety, Equipment) start->feasibility optimization Optimize Reaction Conditions (Temperature, Concentration, Time) feasibility->optimization pilot Pilot-Scale Synthesis (e.g., 20-100 g) optimization->pilot purification Develop Non-Chromatographic Purification (Recrystallization, Extraction) pilot->purification analysis In-Process Controls & Final Product Analysis (HPLC, NMR, Purity) purification->analysis troubleshooting Troubleshooting (Low Yield, Impurities) analysis->troubleshooting Issues Detected documentation Documentation & Batch Record analysis->documentation Successful Batch troubleshooting->optimization Re-optimize end End: Robust Scale-Up Process documentation->end

Caption: Workflow for scaling up the synthesis of this compound.

Reaction_Pathway Proposed Synthesis Pathway cluster_reactants Starting Materials propionamidine Propionamidine intermediate In-situ formation of N-Halopropionamidine propionamidine->intermediate thiocyanate Thiocyanate Source (e.g., KSCN) cyclization Cyclization Reaction thiocyanate->cyclization halogen Halogenating Agent (e.g., NCS) halogen->intermediate intermediate->cyclization product This compound cyclization->product byproduct Inorganic Salts cyclization->byproduct

Caption: Proposed reaction pathway for this compound synthesis.

References

Technical Support Center: 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-ethyl-1,2,4-thiadiazole. The information provided is intended to assist with challenges that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under common stress conditions?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on the chemistry of the 1,2,4-thiadiazole ring and its substituents, the following degradation pathways can be anticipated:

  • Hydrolysis: The 1,2,4-thiadiazole ring is generally stable under acidic conditions. However, under strong basic conditions, the ring may be susceptible to cleavage. The exocyclic amino group can also undergo hydrolysis at extreme pH values.

  • Oxidation: The sulfur atom in the thiadiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones. The ethyl group may also be susceptible to oxidation under harsh conditions.

  • Photolysis: Many heterocyclic compounds exhibit sensitivity to light. Exposure to UV or high-intensity visible light could potentially lead to ring cleavage or other rearrangements.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of related amino-thiadiazole compounds has been shown to produce gaseous products such as carbon dioxide (CO₂), sulfur dioxide (SO₂), and nitrogen oxides (NOₓ).

Q2: My solution of this compound has turned yellow. What could be the cause?

A2: A color change in your solution could indicate degradation of the compound. This may be due to exposure to light, elevated temperatures, or incompatible solvents or reagents. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution. To mitigate this, always store solutions of this compound protected from light and at a low temperature (2-8 °C for short-term, and -20 °C or lower for long-term storage).

Q3: I am observing a loss of activity of my compound in a biological assay. Could this be due to degradation?

A3: Yes, a loss of biological activity can be a strong indicator of compound degradation. The parent compound may be degrading into inactive products under the assay conditions (e.g., pH, temperature, presence of other reactive species). It is advisable to run a stability-indicating assay to confirm the integrity of the compound over the time course of your experiment.

Q4: What are the best practices for preparing and storing solutions of this compound?

A4: To ensure the stability of your solutions, follow these best practices:

  • Use high-purity, degassed solvents.

  • Prepare solutions fresh whenever possible.

  • For storage, use amber vials or wrap containers in aluminum foil to protect from light.

  • Store solutions at low temperatures (refrigerated or frozen).

  • If you need to store solutions for an extended period, aliquot them to avoid repeated freeze-thaw cycles.

  • Before use, especially after long-term storage, verify the purity of the solution using an appropriate analytical method like HPLC.

Troubleshooting Guides

Issue 1: Peak Purity Failure or Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify the pH of your sample and mobile phase. Avoid highly basic conditions (pH > 9).2. If working with basic solutions is necessary, keep the exposure time to a minimum and maintain low temperatures.3. Perform a forced degradation study under acidic and basic conditions to identify potential degradation products.
Oxidative Degradation 1. Ensure solvents are degassed to remove dissolved oxygen.2. Avoid using oxidizing agents in your sample preparation unless required for a specific reaction.3. If oxidative degradation is suspected, perform a forced degradation study with an oxidizing agent (e.g., H₂O₂) to confirm and characterize the degradants.
Photodegradation 1. Protect all samples and solutions from light by using amber glassware or by covering them with aluminum foil.2. Conduct a photostability study by exposing a solution to a controlled light source and comparing it to a protected sample.
Thermal Degradation 1. Avoid exposing the compound to high temperatures during sample preparation or analysis.2. If a heated process is necessary, optimize for the lowest possible temperature and shortest duration.3. Run a thermal stress study to understand the compound's stability at different temperatures.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound. Below are template tables that can be used to summarize the results of such studies on this compound.

Table 1: Summary of Forced Hydrolysis Study

Condition Time (hours) % Degradation of this compound Number of Degradation Products Major Degradation Product (RRT)
0.1 M HCl (60 °C)2
6
12
24
Water (60 °C)24
0.1 M NaOH (60 °C)2
6
12
24

Table 2: Summary of Forced Oxidation, Thermal, and Photolytic Studies

Stress Condition Duration % Degradation of this compound Number of Degradation Products Major Degradation Product (RRT)
3% H₂O₂ (RT)2 hours
6 hours
24 hours
Dry Heat (80 °C)24 hours
48 hours
Photolytic (ICH Q1B)1.2 million lux hours
200 W h/m²

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60 °C and take samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60 °C and take samples at appropriate time intervals. Neutralize the samples before analysis.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with water. Keep the solution at 60 °C and take samples at appropriate time intervals.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and take samples at appropriate time intervals.

  • Thermal Degradation: Keep a solid sample of the compound in a hot air oven at 80 °C. Take samples at appropriate time intervals and dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • If further characterization is needed, use LC-MS to determine the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more suitable wavelength determined by UV scan)

  • Injection Volume: 10 µL

Note: This method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

Visualizations

Proposed Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation (Basic) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage OH- Sulfoxide Thiadiazole S-oxide Parent->Sulfoxide [O] Photo_Products Ring Rearrangement/Cleavage Products Parent->Photo_Products Sulfone Thiadiazole S,S-dioxide Sulfoxide->Sulfone [O]

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Sample Take Samples at Defined Time Points Stress->Sample Neutralize Neutralize Acid/Base Stressed Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-PDA/MS Neutralize->Analyze Characterize Identify and Characterize Degradation Products Analyze->Characterize End Report Results Characterize->End

Caption: General experimental workflow for a forced degradation study.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Amino-3-ethyl-1,2,4-thiadiazole and Other Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities. This guide provides a comparative overview of the known biological activities of various thiadiazole derivatives, with a focus on positioning the potential of 5-Amino-3-ethyl-1,2,4-thiadiazole within this landscape. While specific experimental data for this compound is not extensively available in current literature, this guide extrapolates its potential activities based on structurally related compounds and provides a framework for its future evaluation.

Introduction to Thiadiazoles

The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, exists in several isomeric forms, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds being the most extensively studied. These structures are key components in a variety of pharmacologically active agents, demonstrating activities that include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The biological versatility of the thiadiazole nucleus is attributed to its ability to participate in hydrogen bonding and act as a bioisostere for other five-membered heterocyclic rings, enhancing interactions with biological targets.

Comparative Biological Activity of Thiadiazole Derivatives

To provide a clear comparison, the following tables summarize the reported biological activities of various thiadiazole derivatives against different cell lines and microbial strains. This data is compiled from numerous studies and is presented to offer a quantitative perspective on the potential of this class of compounds.

Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2-Amino-5-substituted-1,3,4-thiadiazolesStaphylococcus aureus12.5 - 50Candida albicans25 - 100[1][2]
Escherichia coli25 - 100Aspergillus niger50 - 200[3]
5-Aryl-2-(substituted)-1,3,4-thiadiazolesBacillus subtilis6.25 - 25Fusarium oxysporum12.5 - 50[4]
5-Amino-1,3,4-thiadiazole-2-thiol DerivativesPseudomonas aeruginosa50 - 100Trichophyton rubrum25 - 100[5]
Biphenyl imidazo[2,1-b][6][7][8]thiadiazoleShigella flexneriModerate ActivityCandida albicansModerate Activity[1][9][10]

Table 2: Cytotoxic Activity of Selected Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA549 (Lung)0.034[11]
MCF-7 (Breast)0.084[11]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesHepG2 (Liver)3.13 - 44.87[12]
MCF-7 (Breast)2.34 - 91.00[12]
2-Amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoleHT-29 (Colon)>100[13]
MDA-MB-231 (Breast)>100[13]
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleHCV29T (Bladder)Higher than Cisplatin[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments cited in the evaluation of thiadiazole derivatives.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][15][16][17][18]

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Agar Plates: Melt a suitable agar medium (e.g., Mueller-Hinton agar) and cool to 45-50°C.

  • Serial Dilutions: Prepare serial twofold dilutions of the antimicrobial stock solution.

  • Incorporation into Agar: Add a defined volume of each antimicrobial dilution to molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][8][19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Agar Plates Agar Plates Inoculation Inoculation Agar Plates->Inoculation Microbial Inoculum Microbial Inoculum Microbial Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for Antimicrobial Susceptibility Testing via Agar Dilution.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Compound Dilution Compound Dilution Compound Dilution->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.

Signaling_Pathway Thiadiazole Derivative Thiadiazole Derivative Akt Akt Thiadiazole Derivative->Akt Inhibits Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation

Caption: Postulated PI3K/Akt Signaling Pathway Inhibition by Thiadiazole Derivatives.

Conclusion

The thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on analogous compounds suggests its potential as a valuable candidate for antimicrobial and anticancer screening. The provided comparative data and detailed experimental protocols offer a robust foundation for researchers to design and execute studies to elucidate the specific biological profile of this and other novel thiadiazole derivatives. Future investigations are warranted to fully explore the therapeutic potential of this promising class of heterocyclic compounds.

References

Unveiling the Action of 5-Amino-3-ethyl-1,2,4-thiadiazole: A Comparative Guide to Its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Langen, Germany – December 24, 2025 – In the dynamic landscape of drug discovery, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive comparison of the potential mechanisms of action for 5-Amino-3-ethyl-1,2,4-thiadiazole, drawing upon experimental data from closely related thiadiazole derivatives to illuminate its likely biological activities. While direct experimental validation for this specific molecule is not yet publicly available, the extensive research on the thiadiazole scaffold offers a strong foundation for predicting its therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of potential therapeutic targets, supporting experimental data from analogous compounds, and detailed protocols for validation.

Potential Mechanisms of Action: A Comparative Overview

The thiadiazole nucleus is a versatile scaffold known to exhibit a wide range of pharmacological activities. Based on the current body of research on analogous compounds, this compound is predicted to exert its effects through one or more of the following mechanisms: anticancer, beta-secretase (BACE1) inhibition, and antifungal activity.

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the disruption of cellular signaling pathways crucial for tumor growth and survival.

Comparative Data for Anticancer Activity of Thiadiazole Derivatives:

Compound ClassCancer Cell LineIC50 ValueReference
1,3,4-Thiadiazole DerivativeMCF-7 (Breast Cancer)0.084 mmol L⁻¹[1]
1,3,4-Thiadiazole DerivativeA549 (Lung Cancer)0.034 mmol L⁻¹[1]
1,2,3-Thiadiazole DerivativeHeLa (Cervical Cancer)0.70 µM
1,2,3-Thiadiazole DerivativeU2OS (Osteosarcoma)0.69 µM
5-Aryl-1,3,4-ThiadiazoleMCF-7 (Breast Cancer)2.34–91.00 µg/mL[2]
5-Aryl-1,3,4-ThiadiazoleHepG2 (Liver Cancer)3.13–44.87 µg/mL[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A plausible mechanism for the anticancer activity of thiadiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole Thiadiazole->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Beta-Secretase (BACE1) Inhibition

Derivatives of 1,2,4-thiadiazole are under investigation as inhibitors of beta-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.

Comparative Data for BACE1 Inhibition:

CompoundTargetIC50 ValueReference
Verubecestat (MK-8931)BACE1High Affinity
AZD3293BACE10.6 nM
Aminoimidazole DerivativesBACE1-

Experimental Protocol: BACE1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay can be used to measure BACE1 activity.

  • Reagent Preparation: Prepare a reaction buffer, a fluorogenic BACE1 substrate, and purified BACE1 enzyme.

  • Compound Incubation: In a 96-well plate, incubate the BACE1 enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the FRET substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the FRET pair, leading to an increase in fluorescence.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce BACE1 activity by 50%.

Experimental Workflow: BACE1 Inhibition Assay

BACE1_Inhibition_Workflow Start Start PrepareReagents Prepare BACE1 Enzyme, Substrate, and Inhibitor Start->PrepareReagents Incubate Incubate BACE1 with This compound PrepareReagents->Incubate AddSubstrate Add FRET Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Kinetic Read) AddSubstrate->MeasureFluorescence AnalyzeData Calculate IC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a BACE1 fluorescence resonance energy transfer assay.

Antifungal Activity

The thiadiazole scaffold is present in several antifungal agents. The proposed mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Comparative Data for Antifungal Activity of Thiadiazole Derivatives:

Compound ClassFungal StrainMIC Value (µg/mL)Reference
2-Amino-1,3,4-thiadiazoleS. aureus, B. subtilis20-28
2-Amino-1,3,4-thiadiazoleA. niger, C. albicans32-42
1,3,4-Thiadiazole Derivative (C1)Candida species8-96 (MIC100)

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing fungal growth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Enzyme 14-α-demethylase Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole Thiadiazole->Enzyme Inhibits

References

comparative study of different synthetic routes to 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 5-Amino-3-ethyl-1,2,4-thiadiazole

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The 1,2,4-thiadiazole ring is a key pharmacophore found in numerous biologically active molecules. This guide provides a comparative analysis of different synthetic routes to this compound, presenting a side-by-side comparison of their methodologies, performance, and reaction conditions based on established synthetic strategies for this class of compounds.

Comparative Analysis of Synthetic Routes

The following table summarizes key quantitative data for three prominent methods applicable to the synthesis of this compound. This allows for a rapid comparison of the efficiency and conditions of each route.

Synthesis Route Starting Materials Key Reagents/Catalyst Reaction Conditions Typical Yields (%)
Route 1: From Imidoyl Thioureas Ethyl imidoyl thioureaPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM), Room Temperature, 5-10 min70-90[1]
Route 2: Electro-oxidative Cyclization Imidoyl thioureasCatalyst- and oxidant-freeRoom TemperatureGood to Excellent[2]
Route 3: Iodine-mediated Oxidation IsothiocyanatesIodine (I₂)Water, ScalableNot specified[2]

Experimental Protocols

This section provides detailed experimental protocols for the synthetic routes compared above.

Route 1: Intramolecular Oxidative S-N Bond Formation of Imidoyl Thioureas[1]

This method utilizes phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.

Protocol:

  • To a stirred solution of the corresponding ethyl imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Route 2: Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation[2]

This approach offers a catalyst- and oxidant-free method for synthesizing a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives.

Protocol:

  • The imidoyl thiourea is subjected to electro-oxidative conditions.

  • This process facilitates an intramolecular dehydrogenative N-S bond formation.

  • The reaction proceeds at room temperature and demonstrates excellent functional group tolerance.

Route 3: I₂-mediated Oxidative C-N and N-S Bond Formations[2]

This environmentally benign strategy uses iodine-mediated oxidative bond formations in water for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates.

Protocol:

  • The synthesis is carried out in water, making it a metal-free and environmentally friendly option.

  • The protocol is scalable and shows excellent substrate tolerance.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical flow of the described synthetic routes and a general experimental workflow.

G Comparative Synthetic Routes to this compound cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product SM1 Ethyl Imidoyl Thiourea Method1 Oxidative Cyclization (PIFA) SM1->Method1 Method2 Electro-oxidative Cyclization SM1->Method2 SM2 Isothiocyanates Method3 Iodine-mediated Oxidation SM2->Method3 Product This compound Method1->Product Method2->Product Method3->Product

Caption: Comparative overview of synthetic routes.

G Generalized Experimental Workflow A Starting Material(s) & Reagents B Reaction Setup (Solvent, Temperature) A->B C Reaction Monitoring (TLC) B->C D Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow.

References

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Amino-1,3,4-Thiadiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable clinical candidate is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-amino-1,3,4-thiadiazole derivatives, a class of heterocyclic compounds that has garnered significant attention for its therapeutic potential, particularly in oncology.

While the specific compound class of 5-Amino-3-ethyl-1,2,4-thiadiazole derivatives is not extensively documented in publicly available research, this guide will focus on the closely related and well-studied 5-amino-1,3,4-thiadiazole scaffold. The data presented herein, culled from various studies, will illuminate the crucial transition from controlled laboratory settings to complex biological systems, offering valuable insights for drug discovery and development.

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines

Derivatives of the 5-amino-1,3,4-thiadiazole scaffold have consistently demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings.[1][2][3] This in vitro activity is a critical first step in identifying potential anticancer agents.

The primary metric for in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

Below is a summary of the in vitro anticancer activity of several 5-amino-1,3,4-thiadiazole derivatives from published studies.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2g LoVo (Colon Carcinoma)2.44[1]
MCF-7 (Breast Adenocarcinoma)23.29[1]
Compound 4e MCF-7 (Breast Adenocarcinoma)2.34 (as µg/mL)[2]
HepG2 (Hepatocellular Carcinoma)3.13 (as µg/mL)[2]
Compound 4i MCF-7 (Breast Adenocarcinoma)Not explicitly stated, but high activity reported[2]
HepG2 (Hepatocellular Carcinoma)Not explicitly stated, but high activity reported[2]
Compound 70 K562 (Chronic Myelogenous Leukemia)7.4[3]

From the Bench to the Animal Model: The In Vivo Challenge

While potent in vitro activity is a prerequisite, the true test of a potential therapeutic agent lies in its in vivo efficacy and safety profile. Animal models, typically mice, are used to evaluate a compound's ability to inhibit tumor growth in a living organism, as well as to assess its pharmacokinetic properties and potential toxicity.

One study reported a radioactive tracing study of a 1,3,4-thiadiazole derivative, compound 4i , which demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, a crucial step in validating its potential as a targeted therapy.[2] Another study concluded that their synthesized compounds displayed anticancer activity comparable to a standard drug in in vivo anticancer studies.[4]

The following table summarizes available in vivo data for 1,3,4-thiadiazole derivatives.

Compound IDAnimal ModelTumor TypeOutcomeReference
Compound 4i Tumor-bearing miceSarcomaDemonstrated targeting ability to sarcoma cells[2]
Compounds 4c & 4d Not specifiedNot specifiedDisplayed anticancer activity comparable to standard drug[4]

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and validity of these findings, it is essential to understand the experimental protocols employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., LoVo, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and a control (e.g., cisplatin, doxorubicin) for a specified period (typically 24-48 hours).[1]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.[5]

In Vivo Tumor Growth Inhibition Study

These studies are designed to assess the antitumor efficacy of a compound in a living organism.

General Protocol:

  • Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the thiadiazole derivative (e.g., via intraperitoneal injection) or a vehicle control over a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Path to Efficacy

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway targeted by these derivatives.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis cell_culture Cancer Cell Culture synthesis->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 animal_model Animal Model Development ic50->animal_model Promising Compound treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy_assessment Efficacy Assessment tumor_measurement->efficacy_assessment

Caption: Experimental workflow for evaluating anticancer compounds.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiadiazole 5-Amino-1,3,4-Thiadiazole Derivative thiadiazole->pi3k Inhibition

References

Benchmarking 5-Amino-3-ethyl-1,2,4-thiadiazole: A Comparative Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Amino-3-ethyl-1,2,4-thiadiazole is limited in publicly available scientific literature.[1] This guide extrapolates its potential biological activities based on the well-documented pharmacological profiles of the broader 1,2,4-thiadiazole and 1,3,4-thiadiazole classes of heterocyclic compounds. The experimental data presented for reference compounds is for comparative purposes to provide a framework for potential future investigations of this compound.

The 1,2,4-thiadiazole scaffold is a key component in a variety of pharmacologically active molecules, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides a comparative overview of the potential performance of this compound against established standard reference compounds in these key therapeutic areas.

Potential Anticancer Activity

Thiadiazole derivatives have shown considerable promise as anticancer agents, often acting through mechanisms such as enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.[4][5][6] The cytotoxic potential of a novel compound is typically first assessed using in vitro cell viability assays, such as the MTT assay, against a panel of cancer cell lines.

Comparative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of standard chemotherapeutic agents and a representative 1,3,4-thiadiazole derivative against common cancer cell lines. This provides a benchmark for the potential efficacy of this compound.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Etoposide (Standard) MCF-7 (Breast)1.91 ± 0.84[7]
A549 (Lung)2.54 ± 0.62[7]
DU-145 (Prostate)3.08 ± 0.135[7]
5-Fluorouracil (Standard) MCF-7 (Breast)6.80[8]
HepG2 (Liver)7.56[8]
Representative Thiadiazole Derivative (Compound 8g) MCF-7 (Breast)0.10 ± 0.084[7]
A549 (Lung)0.45 ± 0.045[7]
DU-145 (Prostate)0.25 ± 0.065[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound (this compound) and reference compounds

  • Cancer cell lines

  • Culture medium

  • Spectrophotometer

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of the test compound and reference drugs. Include a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

Many thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A plausible mechanism of action for a novel thiadiazole compound could be the inhibition of the PI3K/Akt pathway, which is commonly dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole (Hypothetical) Thiadiazole->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Potential Anti-inflammatory Activity

Derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][10]

Comparative Data: In Vitro COX Inhibition

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by standard non-steroidal anti-inflammatory drugs (NSAIDs). This serves as a benchmark for the potential anti-inflammatory activity of this compound.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib (Standard) >1000.04[11]
Diclofenac (Standard) 0.090.02[12]
Indomethacin (Standard) 0.6529.6[10]
Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[12][13]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors

  • Stannous chloride solution

  • EIA (Enzyme Immunoassay) reagents for prostaglandin quantification

Procedure:

  • In a test tube, combine the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or a reference inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a solution like stannous chloride.

  • Quantify the amount of prostaglandin produced using an EIA kit.

  • Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow: COX Inhibition Screening

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Test Compound & Reference Inhibitors Incubation Incubate Enzyme with Compound/Inhibitor CompoundPrep->Incubation EnzymePrep Prepare COX-1 & COX-2 Enzyme Solutions EnzymePrep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify Prostaglandin Production (EIA) Termination->Quantification Calculation Calculate % Inhibition & IC50 Values Quantification->Calculation

Caption: A generalized workflow for screening compounds for COX inhibitory activity.

Potential Neuroprotective Activity

Several thiadiazole derivatives have demonstrated neuroprotective effects in various in vitro models of neurodegeneration.[14][15][16] A common experimental paradigm involves inducing oxidative stress-mediated cell death in neuronal cell lines and assessing the protective capacity of the test compound.

Comparative Data: In Vitro Neuroprotection

Due to the diverse models of neurotoxicity, a standardized comparison table is challenging. However, a common assay involves challenging neuronal cells with hydrogen peroxide (H2O2) to induce oxidative stress and cell death. The neuroprotective effect is measured as the percentage of cell viability rescue.

Cell LineToxic InsultNeuroprotective CompoundConcentration% Cell Viability IncreaseReference
SH-SY5Y400 µM H2O2Hesperetin10-40 µMSignificant increase[17]
HT22350 µM H2O2Geissoschizine methyl ether1-200 µMDose-dependent increase[18]
iPSC-derived neurons50 µM H2O2ApoE35 µg/mL~20%[19]
Experimental Protocol: H2O2-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H2O2)

  • Test compound and positive controls

  • Reagents for cell viability assessment (e.g., MTT or LDH assay)

  • 96-well plates

  • Microplate reader

Procedure: [18]

  • Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Induce oxidative stress by adding a predetermined concentration of H2O2 to the culture medium. Include a control group with H2O2 alone and an untreated control group.

  • Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Assess cell viability using a standard method like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Calculate the percentage of neuroprotection conferred by the test compound.

Logical Relationship: Neuroprotection Assay

Neuroprotection_Logic Start Neuronal Cell Culture Pretreatment Pre-treatment with This compound Start->Pretreatment Induction Induce Oxidative Stress (e.g., H2O2) Pretreatment->Induction Incubation Incubate for 24h Induction->Incubation Viability Assess Cell Viability (MTT or LDH Assay) Incubation->Viability Outcome Determine Neuroprotective Effect Viability->Outcome

Caption: Logical flow of an in vitro experiment to assess neuroprotective activity.

References

Reproducibility in Focus: A Comparative Guide to 5-Amino-3-ethyl-1,2,4-thiadiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 5-Amino-3-ethyl-1,2,4-thiadiazole and its closely related analogs, with a special emphasis on the challenges and solutions related to the reproducibility of their synthesis and characterization.

Direct experimental data for this compound is limited in publicly available literature. However, significant insights into the potential challenges in reproducibility for this class of compounds can be gleaned from studies on its close structural analog, 5-Amino-3-methyl-1,2,4-thiadiazole. Research on the methyl analog has highlighted discrepancies in previously published spectroscopic data, underscoring the importance of rigorous and well-documented experimental protocols.[1][2]

This guide will leverage the detailed and corrected experimental data for 5-Amino-3-methyl-1,2,4-thiadiazole as a primary reference point to discuss reproducibility. Furthermore, it will compare the available data for other 3-alkyl-5-amino-1,2,4-thiadiazole derivatives to provide a broader context for researchers working with this scaffold. The 1,2,4-thiadiazole ring is a key pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[3][4]

Comparative Analysis of 3-Alkyl-5-amino-1,2,4-thiadiazole Derivatives

To facilitate comparison, the following table summarizes key data points for this compound and its methyl and isopropyl analogs. It is important to note that direct comparative studies are scarce, and the data presented is collated from various sources.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key NMR Data (¹H NMR)Source(s)
This compoundC₄H₇N₃S129.19Not ReportedNot Reported[5]
5-Amino-3-methyl-1,2,4-thiadiazoleC₃H₅N₃S115.16202-204δ 7.82 (br s, 2H), 2.23 (s, 3H) in CD₃SOCD₃[1][2]
5-Amino-3-isopropyl-1,2,4-thiadiazoleC₅H₉N₃S143.21Not ReportedNot Reported[3][4][6]

Experimental Protocols for Reproducible Synthesis

The synthesis of 5-amino-3-alkyl-1,2,4-thiadiazoles commonly involves the reaction of an N-haloamidine with a thiocyanate salt.[1] However, purification of the final product from inorganic salts can be challenging and a source of irreproducibility. The following is an improved and detailed protocol for the synthesis and purification of 5-Amino-3-methyl-1,2,4-thiadiazole, which can be adapted for the ethyl analog.[1]

Improved Synthesis and Purification of 5-Amino-3-methyl-1,2,4-thiadiazole[1]

Materials:

  • Acetamidine hydrochloride

  • Methanol

  • Sodium methoxide

  • Bromine

  • Potassium thiocyanate

  • Dichloromethane

Procedure:

  • Acetamidine hydrochloride is treated with a simultaneous addition of bromine and sodium methoxide in methanol to generate N-bromoacetamidine in situ.

  • Potassium thiocyanate is then added to the reaction mixture, which reacts with the N-bromoacetamidine to form 5-Amino-3-methyl-1,2,4-thiadiazole.

  • The reaction mixture is filtered to remove the bulk of inorganic salts, and the filtrate is evaporated under reduced pressure.

  • The resulting solid residue is subjected to Soxhlet extraction with dichloromethane for 18 hours.

  • Evaporation of the dichloromethane extracts yields the purified product.

This Soxhlet extraction method has been shown to be superior to recrystallization for removing inorganic salt impurities, leading to a pure product with consistent spectroscopic data.[1]

Potential Biological Activities and Signaling Pathways

The 5-amino-1,2,4-thiadiazole scaffold is a constituent of various pharmacologically active compounds, with research pointing towards potential anticancer and antimicrobial activities.[6][7] While the specific mechanisms of action for this compound have not been elucidated, studies on related thiadiazole derivatives suggest possible involvement in key cellular signaling pathways.

Anticancer Activity and Potential Signaling Pathway

Several 1,3,4-thiadiazole derivatives have been shown to exhibit anticancer properties by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Another potential mechanism for the anticancer effects of thiadiazole derivatives is the inhibition of the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[6]

Below is a diagram illustrating a generalized workflow for screening the anticancer activity of a novel compound.

anticancer_workflow General Workflow for Anticancer Drug Screening cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) compound_treatment Treatment with This compound cell_culture->compound_treatment mtt_assay Cytotoxicity Assay (e.g., MTT Assay) compound_treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assays ic50->apoptosis western_blot Western Blot for Signaling Proteins ic50->western_blot animal_model Xenograft Animal Model western_blot->animal_model tumor_growth Tumor Growth Inhibition animal_model->tumor_growth

Caption: General workflow for screening the anticancer activity of a novel compound.

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt signaling pathway by a thiadiazole derivative.

PI3K_Akt_pathway Hypothetical Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Thiadiazole 5-Amino-1,2,4-thiadiazole Derivative Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a thiadiazole derivative.

Conclusion

The reproducibility of experiments involving novel compounds like this compound is a critical aspect of the research and development process. While specific data for the ethyl derivative is sparse, the documented challenges and solutions for the closely related methyl analog provide a valuable roadmap for researchers. The improved purification protocols are key to obtaining reliable and reproducible data. The broader class of 5-amino-1,2,4-thiadiazoles continues to be a promising scaffold for the development of new therapeutic agents, and further investigation into their mechanisms of action is warranted. This guide serves as a foundational resource to aid in the design and execution of reproducible experiments in this area.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1,2,4-Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-1,2,4-thiadiazole analogs, with a focus on their potential as therapeutic agents. Due to limited publicly available experimental data specifically for 5-Amino-3-ethyl-1,2,4-thiadiazole, this document synthesizes findings from closely related analogs to infer potential activity and guide future research. The primary biological activities explored include anticancer, kinase inhibition, and antimicrobial effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various 5-amino-1,2,4-thiadiazole and structurally related 1,3,4-thiadiazole analogs. This data is compiled from multiple studies to provide a comparative overview. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Anticancer and Kinase Inhibitory Activity of Thiadiazole Analogs

Compound IDScaffoldR1 (Position 3)R2 (Position 5)AssayTarget/Cell LineIC50 (µM)
1 1,2,4-ThiadiazoleIsopropyl (inferred)AminoCDK2 Inhibition (Predicted)CDK2/cyclin A-
2 1,2,4-ThiadiazolePhenylAminoCDK2 InhibitionCDK2/cyclin A>10[1]
3 1,2,4-Thiadiazole4-MethoxyphenylN-acetylaminoAdenosine A3 RHuman A30.00079[1]
4 1,3,4-ThiadiazoleAminoPhenylCytotoxicityMCF-75.2[1]
5 1,3,4-ThiadiazoleAmino4-ChlorophenylCytotoxicityHepG23.13-44.87
6 1,3,4-ThiadiazoleN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide-CytotoxicityA5490.034
7 [1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (7d)--c-Met Kinase Inhibitionc-Met0.00202
8 [1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (7d)--CytotoxicityMKN450.088

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound IDScaffoldR1R2MicroorganismActivity
A2 1,3,4-ThiadiazoleVariesVariesS. aureus, B. cereus, E. coli, P. aeruginosaSubstantial
A3 1,3,4-ThiadiazoleVariesVariesA. niger, C. albicansSubstantial
B2 1,3,4-ThiadiazoleVariesVariesA. niger, C. albicansSubstantial

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous compounds, the following SAR observations can be inferred:

  • The Thiadiazole Scaffold : Both 1,2,4- and 1,3,4-thiadiazole cores have demonstrated potent biological activity. The arrangement of nitrogen and sulfur atoms in the ring influences the molecule's electronic properties and its ability to interact with biological targets.[1]

  • The 5-Amino Group : The presence of a primary or substituted amino group at the 5-position is a common feature in many active thiadiazole derivatives. This group can act as a hydrogen bond donor, which is often crucial for binding to kinase active sites.[1]

  • Substitution at the 3-Position :

    • Aryl Substituents : Aromatic groups at this position are common in active analogs. The electronic nature and substitution pattern of the aryl ring can significantly impact potency.[1] For instance, the presence of a 4-methoxyphenyl group in a 1,2,4-thiadiazole analog resulted in potent adenosine A3 receptor antagonism.

    • Alkyl Substituents : While data for a 3-ethyl substituent is limited, the predicted activity of a 3-isopropyl analog suggests that small alkyl groups may be well-tolerated and could influence binding affinity and selectivity.

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Nitrile Nitrile Amidination Amidination Nitrile->Amidination e.g., with NH3 Perchloromethyl mercaptan Perchloromethyl mercaptan Cyclization Cyclization Perchloromethyl mercaptan->Cyclization Amidine Hydrochloride Amidine Hydrochloride Amidination->Amidine Hydrochloride Chlorothiadiazole Intermediate Chlorothiadiazole Intermediate Cyclization->Chlorothiadiazole Intermediate Substitution Substitution 5-Amino-3-substituted-1,2,4-thiadiazole 5-Amino-3-substituted-1,2,4-thiadiazole Substitution->5-Amino-3-substituted-1,2,4-thiadiazole Amidine Hydrochloride->Cyclization Chlorothiadiazole Intermediate->Substitution with NH3 or amine

Caption: General synthesis workflow for 5-amino-1,2,4-thiadiazole analogs.

G Thiadiazole Analog Thiadiazole Analog CDK2/Cyclin Complex CDK2/Cyclin Complex Thiadiazole Analog->CDK2/Cyclin Complex Binds to ATP-binding site Inhibition of Cell Cycle Inhibition of Cell Cycle Thiadiazole Analog->Inhibition of Cell Cycle ADP ADP CDK2/Cyclin Complex->ADP Phosphorylated Substrate Phosphorylated Substrate CDK2/Cyclin Complex->Phosphorylated Substrate Phosphorylates ATP ATP ATP->CDK2/Cyclin Complex Provides phosphate Substrate Protein Substrate Protein Substrate Protein->CDK2/Cyclin Complex Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression

Caption: Potential mechanism of CDK2 inhibition by thiadiazole analogs.

Experimental Protocols

This protocol is a generalized procedure based on synthetic schemes for similar compounds.

  • Amidination of Nitrile: The starting substituted nitrile is converted to the corresponding amidine hydrochloride.

  • Cyclization: The amidine hydrochloride undergoes a cyclization reaction with perchloromethyl mercaptan in a basic aqueous solution to yield the chlorothiadiazole intermediate.

  • Substitution: The chlorothiadiazole intermediate is then subjected to a substitution reaction with ammonia or a primary amine in an alcoholic solvent at room temperature to yield the final 5-amino-3-substituted-1,2,4-thiadiazole product.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the thiadiazole analogs and incubated for 72 hours.

  • MTT Addition: After incubation, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the activity of the CDK2/Cyclin A complex.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK2/Cyclin A2 enzyme, a substrate peptide (e.g., derived from Histone H1), and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based method such as the ADP-Glo™ Kinase Assay.

  • Data Analysis: The luminescent signal is measured with a plate reader. The percent inhibition is calculated for each compound concentration relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Culture Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium.

  • Inoculation: A standardized inoculum of the microorganism is swabbed uniformly across the surface of an agar plate.

  • Compound Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

References

A Head-to-Head Comparison of 5-Amino-3-ethyl-1,2,4-thiadiazole and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural versatility, arising from the different arrangements of the two nitrogen and one sulfur atom in the ring, leads to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. This guide provides a comparative overview of 5-Amino-3-ethyl-1,2,4-thiadiazole and its key isomers, focusing on their potential biological activities and physicochemical properties.

Isomeric Landscape and Physicochemical Properties

The primary isomers of this compound include a positional isomer, 3-Amino-5-ethyl-1,2,4-thiadiazole, and an isomer with a different thiadiazole core, 2-Amino-5-ethyl-1,3,4-thiadiazole. The differing placement of the amino and ethyl groups, as well as the arrangement of heteroatoms in the thiadiazole ring, can significantly influence the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby affecting its biological activity.

CompoundIsomer TypeMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundParent CompoundC4H7N3S129.1817467-41-3[1]
3-Amino-5-ethyl-1,2,4-thiadiazolePositional IsomerC4H7N3S129.186643-52-3
2-Amino-5-ethyl-1,3,4-thiadiazoleRing IsomerC4H7N3S129.1914068-53-2[2]

Comparative Biological Activity

Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3] The specific activity is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Anticancer Activity

Thiadiazole derivatives have shown significant potential as anticancer agents, often acting through mechanisms such as enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis. While specific anticancer data for this compound and its direct isomers is limited, studies on related compounds provide insights into their potential. For instance, various 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines.[4][5]

dot

Thiadiazole_Derivative Thiadiazole Derivative Target_Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Thiadiazole_Derivative->Target_Enzyme Inhibition Signaling_Pathway Cellular Signaling Pathway (e.g., PI3K/Akt) Thiadiazole_Derivative->Signaling_Pathway Disruption Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibition_of_Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation

Figure 1. General mechanism of anticancer activity for thiadiazole derivatives.

Antimicrobial Activity

The thiadiazole scaffold is a component of several clinically used antimicrobial agents.[6] Derivatives of both 1,2,4- and 1,3,4-thiadiazoles have been reported to possess antibacterial and antifungal properties.[7] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of amino-thiadiazole derivatives, based on established methodologies in the literature.

General Synthesis of 5-Amino-3-substituted-1,2,4-thiadiazoles

A common route for the synthesis of 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of N-amidinothioureas.

dot

Start Amidine Hydrochloride + KSCN Intermediate1 Amidinothiourea Start->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Oxidation Oxidizing Agent (e.g., H2O2, I2) Oxidation->Cyclization Product 5-Amino-3-substituted- 1,2,4-thiadiazole Cyclization->Product

Figure 2. Synthetic workflow for 5-amino-1,2,4-thiadiazoles.

Materials:

  • Appropriate amidine hydrochloride (e.g., propionamidine hydrochloride for the ethyl substituent)

  • Potassium thiocyanate (KSCN)

  • Oxidizing agent (e.g., hydrogen peroxide, iodine)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • A solution of the amidine hydrochloride and potassium thiocyanate in the chosen solvent is stirred at room temperature to form the corresponding N-amidinothiourea in situ.

  • The oxidizing agent is added portion-wise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and a vehicle control (DMSO) and incubated for 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved by adding the solubilization solution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The thiadiazole scaffold represents a privileged structure in medicinal chemistry, with its various isomers offering a rich landscape for the design of novel therapeutic agents. Although direct comparative data for this compound and its isomers is currently scarce, the broader body of research on thiadiazole derivatives suggests that these compounds hold significant potential as anticancer and antimicrobial agents. Further research involving the direct, head-to-head comparison of these isomers is warranted to elucidate their structure-activity relationships and to identify promising lead candidates for drug development. The experimental protocols provided herein offer a foundation for such future investigations.

References

Comparative Guide to the Identity and Purity of Synthesized 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized 5-Amino-3-ethyl-1,2,4-thiadiazole. It includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in establishing the quality of this important heterocyclic compound. The guide also presents a comparison with an alternative compound, 5-Amino-3-methyl-1,2,4-thiadiazole, to highlight the distinguishing analytical features.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Like other substituted thiadiazoles, it is investigated for a range of potential biological activities. Accurate confirmation of its chemical identity and purity after synthesis is a critical first step in any research and development pipeline to ensure reliable and reproducible results.

Identity and Purity Confirmation Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of synthesized this compound.

Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Preliminary_Checks Preliminary Checks (TLC, Melting Point) Purification->Preliminary_Checks Spectroscopic_ID Spectroscopic Identification (¹H NMR, ¹³C NMR, MS, FT-IR) Preliminary_Checks->Spectroscopic_ID Purity_Quantification Purity Quantification (HPLC, qNMR) Spectroscopic_ID->Purity_Quantification Final_Product Confirmed Pure Product (>95% Purity) Purity_Quantification->Final_Product

Caption: Workflow for the identity and purity confirmation of synthesized compounds.

Comparative Analytical Data

The following table summarizes the expected analytical data for this compound and compares it with the experimentally determined data for 5-Amino-3-methyl-1,2,4-thiadiazole.[2][3]

Analytical Technique This compound (Expected) 5-Amino-3-methyl-1,2,4-thiadiazole (Reported)[3]
Molecular Formula C₄H₇N₃SC₃H₅N₃S
Molecular Weight 129.19 g/mol [1]115.16 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ ~7.9 (br s, 2H, NH₂), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃)δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ ~184 (C3), ~170 (C5), ~25 (CH₂), ~12 (CH₃)δ 183.2 (C3), 169.2 (C5), 18.7 (CH₃)
Mass Spectrometry (ESI+) m/z = 130.04 [M+H]⁺m/z = 116.03 [M+H]⁺
HPLC Purity >95%>95%
Melting Point To be determined202-204 °C

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[4]

  • ¹H NMR Spectroscopy Protocol:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum on the same 400 MHz spectrometer, typically at a frequency of 100 MHz.

    • A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which is used to determine the molecular weight of the compound.

  • LC-MS (Electrospray Ionization) Protocol:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Inject a small volume (e.g., 1-5 µL) into the liquid chromatograph coupled to the mass spectrometer.

    • The sample is separated by the LC column and then introduced into the electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a chemical compound.[4]

  • HPLC Protocol for Purity Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes can be effective for separating impurities.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

    • Injection: Inject 10 µL of the sample solution.

    • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Compounds in Drug Development

The 1,2,4-thiadiazole and 1,3,4-thiadiazole scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] For instance, various derivatives of 5-amino-1,3,4-thiadiazole have been synthesized and investigated for their potential as anticancer agents.[7][8] When comparing this compound to these alternatives, researchers should consider how the substitution at the 3-position and the arrangement of heteroatoms in the ring might influence the compound's physicochemical properties and biological target interactions.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thiadiazole derivative targeting a specific kinase in a cancer cell line.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Thiadiazole 5-Amino-3-ethyl- 1,2,4-thiadiazole Thiadiazole->Kinase_B inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiadiazole derivative.

This guide provides a foundational framework for the analytical characterization of this compound. Researchers should adapt these protocols as needed based on their specific instrumentation and the nature of any observed impurities.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical reagents, such as 5-Amino-3-ethyl-1,2,4-thiadiazole, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a heterocyclic compound that requires careful management as hazardous waste. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible research.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in its safe management. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its potential risks.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[1]

Experimental Protocol for Waste Disposal

The following protocol outlines the necessary steps for the safe segregation and packaging of this compound waste for disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene are generally suitable), safety goggles or glasses with side shields, and a lab coat.[2]

  • If there is a risk of generating dust or aerosols, a respirator may be necessary.[2]

2. Waste Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be disposed of as solid hazardous waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[3] The container must be compatible with the solvent used.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[5][6] After rinsing, the container labels should be defaced, and the container can then be disposed of as regular solid waste, in accordance with institutional policies.[5]

3. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Harmful," "Irritant").[4][7]

  • Indicate the accumulation start date on the label.[7]

4. Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[7]

  • Ensure containers are kept tightly closed except when adding waste.[4][6]

  • Store in secondary containment to prevent spills.[4][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[6][7]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]

  • Never dispose of this compound down the drain or in the regular trash.[2][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: 5-Amino-3-ethyl- 1,2,4-thiadiazole Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse storage Store in Designated Satellite Accumulation Area (Secondary Containment) solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container as Non-Hazardous Waste triple_rinse->deface_label collect_rinsate->liquid_container disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 5-Amino-3-ethyl-1,2,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Amino-3-ethyl-1,2,4-thiadiazole. The following procedures are based on available safety data for the compound and structurally similar thiadiazole derivatives and are intended to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the safety protocols outlined below.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Signal Word: Warning[1][2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or Goggles[3]N95 or higher-rated respirator if not in a ventilated enclosure[6]Lab Coat
Solution Preparation and Handling Chemical Fume Hood[3][6]Nitrile or Neoprene GlovesSafety Goggles or Face Shield[3]As needed, based on vapor pressure and concentrationLab Coat
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldAs needed, based on potential for aerosol generationLab Coat
Spill Cleanup Well-ventilated area or Chemical Fume Hood for larger spillsChemical-resistant Gloves (Nitrile or Neoprene)Safety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant Apron or Coveralls

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[6]

  • Use dedicated spatulas and other tools to prevent cross-contamination.

2. Dissolution and Reaction:

  • Add the solid compound to the solvent slowly and carefully within the fume hood to avoid splashing.[3]

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[3][6]

  • Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.

3. Work-up and Purification:

  • All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.[6]

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

  • Decontaminate all surfaces and equipment used in the procedure.

  • Remove and wash contaminated clothing before reuse.[5][7]

Emergency Procedures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][4][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[4][5][7]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][5][6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.[3]

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][7]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[2][3][5][7]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing and Aliquoting (Ventilated Enclosure) don_ppe->weigh dissolve Dissolution and Reaction (in Fume Hood) weigh->dissolve workup Work-up and Purification (in Fume Hood) dissolve->workup decontaminate Decontaminate Equipment and Work Area workup->decontaminate collect_waste Collect Contaminated Waste in Labeled Container workup->collect_waste wash Wash Hands and Exposed Skin decontaminate->wash dispose Dispose via Licensed Hazardous Waste Contractor collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.